o-Toluic acid-13C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ¹³C Labeled o-Toluic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
¹³C labeled o-Toluic acid (2-methylbenzoic acid) is a stable isotope-labeled compound that serves as a valuable tool in a wide range of scientific research, particularly in drug metabolism, pharmacokinetic studies, and metabolic flux analysis. Its use as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS) provides high accuracy and precision. This technical guide provides a comprehensive overview of the physical and chemical properties of ¹³C labeled o-Toluic acid, detailed experimental protocols for its analysis, and insights into its metabolic fate.
Physical and Chemical Properties
The introduction of a ¹³C isotope into the o-Toluic acid molecule results in a negligible change in its physical and chemical properties compared to its unlabeled counterpart. The primary difference is the molecular weight, which is increased by the mass of the incorporated ¹³C isotope(s).
Table 1: Physical and Chemical Properties of o-Toluic Acid
| Property | Value | Reference |
| Chemical Formula | C₈H₈O₂ | [1] |
| Molecular Weight (unlabeled) | 136.15 g/mol | [2] |
| Molecular Weight (carboxyl-¹³C) | 137.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 102-105 °C | [5] |
| Boiling Point | 258-259 °C | [2] |
| Water Solubility | Slightly soluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [4] |
| pKa | ~4.37 | [5] |
| CAS Number (unlabeled) | 118-90-1 | [1] |
| CAS Number (carboxyl-¹³C) | 70838-82-3 | [3] |
Chemical Characterization
The primary methods for characterizing ¹³C labeled o-Toluic acid are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In ¹³C labeled o-Toluic acid, the signal corresponding to the labeled carbon will be significantly enhanced, confirming the position and extent of labeling. The chemical shifts for the carbon atoms in unlabeled o-Toluic acid are well-established and serve as a reference.
Table 2: ¹³C NMR Chemical Shifts for o-Toluic Acid
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| Carboxyl (C=O) | ~172.5 |
| C1 (aromatic, attached to COOH) | ~131.0 |
| C2 (aromatic, attached to CH₃) | ~139.0 |
| C3 (aromatic) | ~125.8 |
| C4 (aromatic) | ~130.2 |
| C5 (aromatic) | ~125.8 |
| C6 (aromatic) | ~130.2 |
| Methyl (CH₃) | ~21.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
For carboxyl-¹³C labeled o-Toluic acid, the peak around 172.5 ppm will be the most prominent in the ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of carboxylic acids like o-Toluic acid, derivatization is often employed to increase volatility and improve chromatographic performance. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. In the case of ¹³C labeled o-Toluic acid, the molecular ion peak will be shifted by the mass of the incorporated isotope. For example, for o-Toluic acid labeled with one ¹³C atom, the molecular ion peak will be at m/z 137, whereas the unlabeled compound has a molecular ion at m/z 136.
The fragmentation pattern of o-Toluic acid in GC-MS typically involves the loss of the carboxyl group (-COOH, 45 amu) and the methyl group (-CH₃, 15 amu). The presence of the ¹³C label in the carboxyl group will result in a fragment ion corresponding to the loss of a ¹³C-labeled carboxyl group.
Experimental Protocols
Synthesis of Carboxyl-¹³C Labeled o-Toluic Acid
A common method for the synthesis of carboxyl-¹³C labeled aromatic carboxylic acids involves the use of a ¹³C-labeled carbon source, such as ¹³CO₂ or a ¹³C-labeled cyanide.
Workflow for the Synthesis of Carboxyl-¹³C Labeled o-Toluic Acid
Caption: A general workflow for the synthesis of carboxyl-¹³C labeled o-Toluic acid via a Grignard reaction.
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of o-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath, and a stream of ¹³CO₂ gas is bubbled through the solution, or the solution is poured over crushed dry ice (solid ¹³CO₂).
-
Acidic Workup: The reaction mixture is then quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to yield the desired ¹³C labeled o-Toluic acid.
-
Purification: The product is extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by recrystallization.
NMR Sample Preparation and Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of ¹³C labeled o-Toluic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum to confirm the overall structure and purity of the compound.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the ¹³C-labeled carbon will exhibit a significantly higher intensity compared to the other carbon signals. The chemical shift of this signal will confirm the position of the label. For quantitative analysis, ensure a sufficient relaxation delay between scans.
GC-MS Sample Preparation and Analysis
Methodology:
-
Derivatization: To a solution of ¹³C labeled o-Toluic acid in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane. Heat the mixture to ensure complete derivatization to the corresponding silyl (B83357) ester or methyl ester, respectively.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Metabolic Fate and Signaling Pathways
o-Toluic acid is a xenobiotic compound, meaning it is foreign to a biological system. The metabolism of xenobiotic carboxylic acids generally proceeds through two main phases.
Phase I: Modification In Phase I, the primary goal is to introduce or expose functional groups. For o-Toluic acid, this can involve hydroxylation of the methyl group or the aromatic ring, catalyzed by cytochrome P450 enzymes.
Phase II: Conjugation In Phase II, the modified compound or the parent compound itself is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion. For carboxylic acids, the main conjugation reactions are glucuronidation (formation of an acyl glucuronide) and conjugation with amino acids (e.g., glycine).
Logical Flow of o-Toluic Acid Metabolism
Caption: A simplified diagram illustrating the potential metabolic pathways of o-Toluic acid.
The use of ¹³C labeled o-Toluic acid allows researchers to trace its metabolic fate accurately. By analyzing biological samples (e.g., urine, plasma) using MS, the labeled metabolites can be distinguished from their endogenous counterparts, enabling the elucidation of metabolic pathways and the quantification of metabolic flux.
Applications in Research and Drug Development
-
Metabolic Studies: Tracing the biotransformation of o-Toluic acid and its derivatives.
-
Pharmacokinetics: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of drugs containing the o-toluic acid moiety.
-
Internal Standard: Serving as a highly accurate internal standard for the quantification of unlabeled o-Toluic acid or related analytes in complex biological matrices.
-
Metabolic Flux Analysis: In systems where o-Toluic acid is a substrate or an intermediate, the ¹³C label can be used to follow the flow of carbon through metabolic pathways.
Conclusion
¹³C labeled o-Toluic acid is an indispensable tool for researchers in various scientific disciplines. Its predictable physical and chemical properties, coupled with the power of NMR and MS for its analysis, enable detailed investigations into metabolic pathways, drug disposition, and quantitative bioanalysis. The experimental protocols and metabolic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
o-Toluic Acid-13C: A Technical Guide to Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of o-Toluic acid-13C, a stable isotope-labeled compound valuable for a range of research applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document details its synthesis, with a focus on the widely utilized Grignard reaction for introducing the 13C label at the carboxyl position. Furthermore, it offers a summary of its commercial availability from various suppliers.
Commercial Availability
o-Toluic acid labeled with carbon-13, specifically at the carboxyl position (o-Toluic acid-1-13C), is available from several commercial suppliers. The isotopic purity is typically high, often exceeding 99 atom % 13C.[1][2] The compound is generally offered in quantities ranging from milligrams to grams.
Below is a summary of representative commercial offerings:
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Available Quantities |
| C/D/N Isotopes | o-Toluic Acid-13C1 (carboxyl-13C) | 70838-82-3 | 99 atom % 13C | 0.5 g |
| MedchemExpress | This compound | Not specified | Not specified | Inquire |
| Mithridion | o-Toluic Acid-13C1 (carboxyl-13C) | Not specified | Not specified | 10 mg |
| LGC Standards | o-Toluic Acid-13C1 (carboxyl-13C) | Not specified | Not specified | Inquire |
Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.
Synthesis of this compound (carboxyl-13C)
The most common and efficient method for the synthesis of this compound with the label at the carboxylic acid group involves the carbonation of a Grignard reagent with 13C-labeled carbon dioxide (¹³CO₂). This well-established methodology allows for the precise and high-yield incorporation of the carbon isotope.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound via Grignard reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established procedures for Grignard reactions and carbonations.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
o-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
¹³C-labeled Carbon Dioxide (gas or solid/dry ice)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation, if necessary)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent (o-Tolylmagnesium bromide):
-
All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight) and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve o-bromotoluene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a few drops of the o-bromotoluene solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carbonation with ¹³CO₂:
-
Cool the Grignard reagent solution in an ice bath.
-
Method A (Solid ¹³CO₂): Carefully pour the Grignard solution onto an excess of crushed, solid ¹³CO₂ (dry ice) in a separate flask under an inert atmosphere.
-
Method B (Gaseous ¹³CO₂): Bubble ¹³CO₂ gas through the cooled and stirred Grignard solution. The gas should be dried before introduction into the reaction mixture.
-
Stir the reaction mixture until all the ¹³CO₂ is consumed or for a sufficient period to ensure complete reaction.
-
-
Work-up and Purification:
-
Slowly and carefully quench the reaction mixture by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) to obtain the pure, labeled product.[6]
-
Characterization:
The final product should be characterized to confirm its identity and isotopic enrichment. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show a significantly enhanced signal for the carboxyl carbon. ¹H NMR can confirm the structure.
-
Mass Spectrometry (MS): The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound.
-
Melting Point: The melting point should be consistent with the literature value for o-toluic acid (104-106 °C).
Applications
This compound serves as a valuable tool in various scientific disciplines:
-
Internal Standard: It is used as an internal standard for the quantitative analysis of unlabeled o-toluic acid and related metabolites in biological samples by GC-MS or LC-MS.[3]
-
Metabolic Tracer: In metabolic studies, it can be used to trace the metabolic fate of the o-toluyl group in biological systems.
-
Mechanistic Studies: The labeled compound can be employed in studies to elucidate reaction mechanisms involving the carboxyl group.
This guide provides a foundational understanding of the synthesis and availability of this compound. Researchers are encouraged to consult the primary literature for more specific applications and detailed analytical procedures.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]
o-Toluic acid-13C CAS number and molecular weight
An In-depth Technical Guide to o-Toluic Acid-13C
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is crucial for accurate quantification in complex biological matrices. This technical guide provides comprehensive information on this compound, a stable isotope-labeled derivative of o-Toluic acid, focusing on its chemical properties and its application as an internal standard in analytical methodologies.
Core Compound Data
This compound is a labeled form of o-Toluic acid (2-methylbenzoic acid) where one carbon atom has been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled o-Toluic acid.
Physicochemical Properties
The key quantitative data for this compound, specifically the carboxyl-13C labeled variant, are summarized in the table below. For comparison, the properties of the unlabeled o-Toluic acid are also provided.
| Property | This compound (carboxyl-13C) | o-Toluic Acid (unlabeled) |
| CAS Number | 70838-82-3[1][2][3] | 118-90-1[1] |
| Molecular Formula | ¹³CC₇H₈O₂ | C₈H₈O₂[4][5] |
| Molecular Weight | 137.141 - 137.16 g/mol [1][2] | 136.15 g/mol [4][5] |
| Synonyms | 2-Methylbenzoic-carboxy-13C acid | 2-Methylbenzoic acid[1][6] |
| Isotopic Enrichment | 99 atom % 13C[1][2] | Not Applicable |
Application in Quantitative Analysis
The primary application of this compound is as an internal standard for quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[7]. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This allows them to co-elute chromatographically and experience similar ionization efficiency, which corrects for variations in sample preparation and instrument response.
Experimental Workflow: Use as an Internal Standard in LC-MS
The following section outlines a typical experimental workflow for using this compound as an internal standard for the quantification of o-Toluic acid in a biological sample.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol Details:
-
Sample Spiking: A known concentration of this compound (internal standard, IS) is added to the biological sample containing the unknown quantity of o-Toluic acid (analyte).
-
Extraction: The analyte and the IS are extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Concentration: The extract is often evaporated to dryness and then reconstituted in a smaller volume of a suitable solvent to concentrate the analytes.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte and IS, being chemically similar, will have very close retention times during chromatographic separation.
-
Detection: In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte and the IS (Multiple Reaction Monitoring, MRM). Due to the mass difference, they are easily distinguishable.
-
Data Analysis: The peak areas of the analyte and the IS are integrated. A ratio of the analyte peak area to the IS peak area is calculated. This ratio is then used to determine the concentration of the analyte by plotting it against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.
As this compound is primarily a tool for analytical chemistry, it is not associated with specific signaling pathways. Its role is to act as a xenobiotic metabolite tracer[7]. The logical diagram below illustrates its relationship in the context of its application.
Caption: Logical relationship of this compound as an internal standard.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. o-Toluic Acid-13C1 (carboxyl-13C) | LGC Standards [lgcstandards.com]
- 3. o-Toluic Acid-13C1 (carboxyl-13C) | LGC Standards [lgcstandards.com]
- 4. o-Toluic acid(118-90-1) 13C NMR [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Isotopic Enrichment and Purity of o-Toluic Acid-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of o-Toluic Acid-¹³C. This stable isotope-labeled compound serves as a critical tool in various scientific disciplines, particularly in drug development and metabolic research, where it is utilized as a tracer and an internal standard for quantitative analysis.
Quantitative Data Summary
The isotopic enrichment and chemical purity of o-Toluic Acid-¹³C are paramount for its application as an internal standard and tracer in quantitative analyses. The following tables summarize typical specifications for commercially available o-Toluic Acid-¹³C.
Table 1: Isotopic Enrichment Data
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment of ¹³C | ≥ 99 atom % ¹³C | Mass Spectrometry (MS) |
| Labeled Position | Carboxyl-¹³C or Methyl-¹³C | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Table 2: Chemical Purity Data
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
Synthesis and Purification Overview
While specific proprietary synthesis methods may vary between manufacturers, a general approach for the synthesis of carboxyl-¹³C labeled o-Toluic Acid involves the use of a ¹³C-labeled precursor. A plausible synthetic route is the Grignard reaction, a common method for forming carbon-carbon bonds.
A generalized synthesis workflow is as follows:
Technical Guide: o-Toluic Acid-13C - Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling information, and a representative experimental application for o-Toluic acid-13C. The information is compiled from safety data sheets and general best practices for the use of stable isotope-labeled compounds in a research setting.
Chemical Identification and Properties
This compound is a stable isotope-labeled form of o-Toluic acid, also known as 2-Methylbenzoic acid. The "-13C" designation indicates that one or more of the carbon atoms in the molecule have been replaced with the carbon-13 isotope. This labeling makes it a valuable tool for a variety of scientific applications, particularly as an internal standard in quantitative mass spectrometry and as a tracer in metabolic research.
Table 1: Chemical and Physical Properties of o-Toluic Acid (Unlabeled)
| Property | Value | Source |
| Chemical Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to off-white solid, often in crystalline or flaky form. | [1] |
| Melting Point | 102 - 105 °C (216 - 221 °F) | [1] |
| Boiling Point | 258 - 259 °C (496 - 498 °F) | [1] |
| Solubility in Water | Slightly soluble (< 1 mg/mL at 20°C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform. | [2] |
| pKa | ~4.37 | [2] |
| LogP | 2.46 | [1] |
Note: The physical properties of this compound are expected to be nearly identical to its unlabeled counterpart.
Safety and Handling
The following safety and handling information is derived from the Safety Data Sheet (SDS) for o-Toluic acid and its 13C-labeled form.
2.1. Hazard Identification
o-Toluic acid is considered a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
2.2. Personal Protective Equipment (PPE) and Handling Workflow
Proper personal protective equipment and handling procedures are crucial to minimize exposure and ensure safety in the laboratory.
References
An In-depth Technical Guide on the Solubility and Stability of o-Toluic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of o-Toluic acid-13C. Given that the isotopic label (13C) does not significantly alter the physicochemical properties of the molecule, the data presented herein is based on studies of the unlabeled o-Toluic acid. This document is intended to be a valuable resource for professionals in research and drug development who utilize this compound as an internal standard, tracer, or in other applications where understanding its behavior in various solvents and conditions is critical.
Solubility of o-Toluic Acid
o-Toluic acid, a methylbenzoic acid, is a white crystalline solid. Its solubility is influenced by the polarity of the solvent, with a general principle of "like dissolves like." The presence of both a nonpolar benzene (B151609) ring and a polar carboxylic acid group gives it moderate solubility in a range of solvents.
Qualitative Solubility
o-Toluic acid exhibits limited solubility in water due to the non-polar nature of the benzene ring and the methyl group.[1][2] However, it is readily soluble in a variety of organic solvents.[1][2][3] Common organic solvents in which o-toluic acid is soluble include:
-
Acetone[2]
-
N,N-Dimethylformamide (DMF)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
N,N-Dimethylacetamide (DMAC)[4]
-
N-Methyl-2-pyrrolidone (NMP)[4]
-
Acetonitrile[4]
-
Propionic acid[4]
Quantitative Solubility Data
The solubility of o-toluic acid in water is approximately 1.2 g/L.[2] A detailed study by researchers at the National Engineering Research Center of Chemical Fertilizer Catalyst provided quantitative mole fraction solubility data of o-toluic acid in several organic solvents at various temperatures.[4] This data is summarized in the table below.
| Temperature (K) | Acetonitrile | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Propionic Acid |
| 286.35 | 0.2319 | 0.1211 | 0.2843 | 0.3682 | 0.3411 | 0.1382 |
| 291.05 | 0.2523 | 0.1345 | 0.3091 | 0.3981 | 0.3689 | 0.1511 |
| 295.75 | 0.2741 | 0.1492 | 0.3358 | 0.4302 | 0.3985 | 0.165 |
| 300.45 | 0.2975 | 0.1653 | 0.3645 | 0.4646 | 0.4301 | 0.18 |
| 305.15 | 0.3226 | 0.1829 | 0.3953 | 0.5015 | 0.4638 | 0.1962 |
| 309.85 | 0.3496 | 0.2023 | 0.4284 | 0.5411 | 0.4997 | 0.2137 |
| 314.55 | 0.3786 | 0.2235 | 0.4639 | 0.5836 | 0.5381 | 0.2326 |
| 319.25 | 0.41 | 0.2468 | 0.5021 | 0.6293 | 0.5791 | 0.253 |
| 323.95 | 0.4438 | 0.2724 | 0.5431 | 0.6784 | 0.6229 | 0.2751 |
| 328.65 | 0.4804 | 0.3005 | 0.5872 | 0.7311 | 0.6698 | 0.2989 |
| 333.35 | 0.5199 | 0.3314 | 0.6346 | 0.7876 | 0.7199 | 0.3246 |
| 338.05 | 0.5627 | 0.3653 | 0.6856 | 0.8483 | 0.7735 | 0.3524 |
Data adapted from the Journal of Chemical & Engineering Data.[4]
Stability of o-Toluic Acid
o-Toluic acid is a chemically stable compound under normal laboratory and storage conditions.[2][5] Its stability is a key attribute for its use as a reliable internal standard in analytical methods.
General Stability
Under recommended storage conditions, in a cool, dry, and well-ventilated area, o-toluic acid is not expected to degrade.[6] It is stable under normal temperatures and pressures.[7]
Incompatibilities
To maintain its integrity, o-toluic acid should not be stored with or exposed to strong oxidizing agents and strong bases.[2][5] As a carboxylic acid, it will react with bases in a neutralization reaction.[8]
Hazardous Decomposition
In the event of a fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) may be formed.[5][6]
Experimental Protocols
The following are detailed methodologies for determining the solubility and monitoring the stability of this compound.
Protocol for Solubility Determination
A common method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A shaker bath or magnetic stirrer can be used for this purpose.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol for Stability Assessment
Stability studies are crucial to determine the shelf-life and appropriate storage conditions. A typical stability study involves subjecting the compound to various stress conditions.
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in the solvents of interest.
-
Prepare solid samples of this compound.
-
-
Stress Conditions:
-
Temperature: Store samples at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures like 40°C, 60°C).
-
Humidity: For solid samples, store at different relative humidity levels (e.g., 25% RH, 75% RH).
-
Light: Expose samples to controlled UV and visible light conditions (photostability testing).
-
pH: For solutions, adjust the pH to acidic, neutral, and basic conditions.
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, determine the concentration of this compound using a stability-indicating analytical method (typically HPLC) that can separate the parent compound from any potential degradation products.[10][12]
-
Monitor for the appearance of new peaks in the chromatogram, which could indicate degradation products.
-
For solid samples, observe any changes in physical appearance, such as color or crystal form.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Framework for Stability Assessment
Caption: Logical framework for the stability assessment of this compound.
References
- 1. What are the physical properties of O - Toluic Acid? - Blog [evergreensinochem.com]
- 2. Page loading... [guidechem.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. o-Toluic acid | 118-90-1 [chemicalbook.com]
- 9. What analytical methods are used to determine O - Toluic Acid? - Blog [evergreensinochem.com]
- 10. researchgate.net [researchgate.net]
- 11. What analytical methods can be used for O - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 12. tandfonline.com [tandfonline.com]
A Technical Guide to the Natural Abundance of Carbon-13 in o-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of Carbon-13 (¹³C) in o-Toluic acid. This document outlines the theoretical basis, experimental determination, and practical implications of ¹³C isotopic abundance for researchers in drug development and related scientific fields.
Introduction to Carbon-13 and its Natural Abundance
Carbon, a fundamental element in organic chemistry and life, primarily exists as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C). The vast majority of carbon is ¹²C, while ¹³C is a minor isotope. The generally accepted natural abundance of ¹³C is approximately 1.07% to 1.1% of all carbon atoms[1][2][3]. This low natural abundance has significant implications for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂[4][5][6][7][8]. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a methyl group at the ortho position. The presence of eight carbon atoms in its molecular structure means that a small, predictable fraction of o-Toluic acid molecules will contain one or more ¹³C atoms.
Quantitative Data on Carbon-13 Abundance in o-Toluic Acid
The probability of finding a ¹³C atom at any single carbon position within a molecule is governed by its natural abundance. For a molecule with multiple carbon atoms, the probability of it containing at least one ¹³C atom increases. The following table summarizes the key quantitative data regarding the natural abundance of ¹³C in o-Toluic acid.
| Parameter | Value | Source/Calculation |
| Natural Abundance of ¹³C | ~1.1% | [1][2][3] |
| Number of Carbon Atoms in o-Toluic Acid | 8 | [4][5][6][7][8] |
| Probability of a single carbon being ¹²C | ~98.9% | 100% - 1.1% |
| Probability of all 8 carbons being ¹²C | ~91.5% | (0.989)⁸ |
| Probability of at least one ¹³C atom | ~8.5% | 100% - 91.5% |
Experimental Protocol for Determining ¹³C Abundance
The isotopic abundance of ¹³C in an organic compound like o-Toluic acid can be experimentally determined using several analytical techniques. Mass spectrometry is a primary method for this purpose.
Experimental Methodology: Isotope Ratio Mass Spectrometry (IRMS)
-
Sample Preparation: A pure sample of o-Toluic acid is required. The sample is typically combusted in a controlled environment to convert the organic carbon into carbon dioxide (CO₂) gas.
-
Gas Purification: The resulting CO₂ gas is purified to remove any other gases that may interfere with the analysis.
-
Introduction into Mass Spectrometer: The purified CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.
-
Ionization: In the ion source, the CO₂ molecules are ionized, typically by electron impact, forming positively charged ions.
-
Acceleration: The ions are then accelerated by an electric field.
-
Mass Separation: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). The ions of ¹²CO₂ (m/z = 44) and ¹³CO₂ (m/z = 45) will be separated.
-
Detection: The separated ion beams are detected by Faraday cups, which measure the intensity of each beam.
-
Data Analysis: The ratio of the ion currents for m/z 45 and m/z 44 is used to calculate the ¹³C/¹²C ratio in the sample. This ratio can then be compared to a standard reference material to determine the delta (δ¹³C) value, which expresses the deviation of the sample's isotopic ratio from the standard.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationship of carbon isotopes and a typical experimental workflow for determining ¹³C abundance.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. o-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. o-Toluic acid [himedialabs.com]
- 8. o-Toluic acid | 118-90-1 [chemicalbook.com]
The Untapped Potential of o-Toluic Acid-13C in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling precise tracing of metabolic pathways and quantification of flux. While the use of universally labeled substrates like 13C-glucose is well-established, the application of specifically labeled xenobiotics offers a unique window into the biotransformation and detoxification pathways crucial for drug development and toxicology. This technical guide explores the potential applications of o-Toluic acid-13C, a labeled form of the xenobiotic metabolite o-toluic acid. Although direct experimental data for this compound is not yet prevalent in published literature, this document extrapolates from the known metabolism of toluene (B28343) and o-toluic acid, and draws analogies from studies on similar 13C-labeled aromatic acids, such as benzoic acid. We present a framework for its use in elucidating xenobiotic metabolism, quantifying metabolic flux, and serving as an internal standard for analytical assays. Detailed hypothetical experimental protocols, potential quantitative data summaries, and pathway and workflow diagrams are provided to guide researchers in harnessing the power of this compound for their metabolic investigations.
Introduction: The Role of 13C-Labeled Xenobiotics in Metabolic Research
The study of how foreign compounds (xenobiotics) are metabolized by living organisms is a cornerstone of pharmacology and toxicology. The biotransformation of these compounds, primarily in the liver, determines their efficacy, toxicity, and clearance from the body. Stable isotope labeling, particularly with Carbon-13 (13C), offers a powerful and safe method to trace the metabolic fate of xenobiotics in vitro and in vivo.[1]
o-Toluic acid (2-methylbenzoic acid) is a known metabolite of toluene, an extensively used industrial solvent.[2] The metabolism of toluene proceeds via oxidation of the methyl group to form benzyl (B1604629) alcohol, which is further oxidized to benzaldehyde (B42025) and then to benzoic acid or its methylated analog, o-toluic acid.[2] These acidic metabolites are then typically conjugated with amino acids, such as glycine (B1666218), to form water-soluble compounds that are readily excreted.[3] Understanding the kinetics and capacity of these pathways is critical for assessing the toxicological risk of toluene exposure and for the development of drugs that may undergo similar metabolic transformations.
This compound, by incorporating a stable isotope label, can serve as a precise tracer to:
-
Elucidate metabolic pathways: Trace the conversion of o-toluic acid to its downstream metabolites.
-
Quantify metabolic flux: Determine the rate of metabolic reactions, such as conjugation.
-
Serve as an internal standard: Enable accurate quantification of o-toluic acid and its metabolites in complex biological matrices by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Core Applications of this compound in Metabolic Research
Tracing Xenobiotic Metabolism
The primary application of this compound is to trace its metabolic fate. Following administration to an in vitro or in vivo system, the 13C label allows for the unambiguous identification of metabolites derived from the parent compound. This is particularly valuable for identifying novel or unexpected metabolites.
Metabolic Flux Analysis of Conjugation Pathways
The conjugation of o-toluic acid with glycine is a key detoxification step.[3] By using this compound, researchers can quantify the flux through this pathway. This can be achieved by measuring the rate of appearance of the 13C-labeled o-toluoylglycine conjugate. Such studies can reveal inter-individual differences in metabolic capacity and the effects of genetic polymorphisms or drug-drug interactions on this critical detoxification pathway.
Internal Standard for Quantitative Analysis
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound can be spiked into biological samples to accurately quantify the endogenous levels of unlabeled o-toluic acid and its metabolites, correcting for variations in sample extraction and instrument response.
Hypothetical Quantitative Data Presentation
While specific experimental data for this compound is not yet available, the following tables illustrate the type of quantitative data that could be generated from the proposed experiments.
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (min) | This compound (pmol/mg protein) | o-Toluoylglycine-13C (pmol/mg protein) |
| 0 | 1000.0 ± 50.0 | 0.0 ± 0.0 |
| 15 | 850.2 ± 42.5 | 145.3 ± 7.3 |
| 30 | 710.5 ± 35.5 | 280.1 ± 14.0 |
| 60 | 525.8 ± 26.3 | 455.7 ± 22.8 |
| 120 | 290.1 ± 14.5 | 680.4 ± 34.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (µg/mL) | 25.3 ± 3.1 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC (µg·h/mL) | 120.7 ± 15.2 |
| Clearance (mL/h/kg) | 8.3 ± 1.1 |
| Volume of Distribution (L/kg) | 0.5 ± 0.1 |
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in a human liver microsomal system.
Materials:
-
Human liver microsomes (pooled)
-
This compound (e.g., carboxyl-13C)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glycine
-
ATP
-
Coenzyme A
-
Magnesium chloride
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), potassium phosphate buffer, and magnesium chloride.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 10 µM), NADPH regenerating system, glycine, ATP, and Coenzyme A.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites, such as o-toluoylglycine-13C.
In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for administration (e.g., saline with 5% DMSO)
-
Blood collection tubes (with anticoagulant)
-
Urine collection cages
-
LC-MS/MS system
Procedure:
-
Acclimate rats to the experimental conditions for at least 3 days.
-
Administer a single intravenous (IV) or oral (PO) dose of this compound (e.g., 5 mg/kg) to a group of rats (n=5 per group).
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Collect urine over 24 hours.
-
Process blood samples to obtain plasma.
-
Extract this compound and its metabolites from plasma and urine samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracts by LC-MS/MS to determine the concentrations of this compound and its metabolites.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualization of Pathways and Workflows
Metabolic Pathway of o-Toluic Acid
The following diagram illustrates the primary metabolic pathway of o-toluic acid, which involves conjugation with glycine.
Caption: Metabolic activation and glycine conjugation of o-toluic acid.
Experimental Workflow for In Vivo Study
The diagram below outlines the key steps in a typical in vivo study using this compound.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Conclusion and Future Directions
This compound represents a valuable, yet currently underutilized, tool for in-depth metabolic research. By leveraging the principles of stable isotope tracing, researchers can gain significant insights into the pathways of xenobiotic metabolism, particularly the kinetics of oxidation and conjugation reactions. The experimental frameworks and hypothetical data presented in this guide provide a roadmap for initiating such studies. Future research employing this compound will be instrumental in building more accurate predictive models of drug metabolism and toxicity, ultimately contributing to the development of safer and more effective therapeutics. The application of this and similar specifically labeled xenobiotics will undoubtedly enhance our understanding of the complex interplay between foreign compounds and biological systems.
References
Methodological & Application
Application Notes and Protocols for o-Toluic Acid-13C Sample Preparation in Biological Matrices
Introduction
o-Toluic acid-13C is the isotopically labeled form of o-Toluic acid and serves as an excellent internal standard (IS) for quantitative bioanalysis.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays allows for the accurate determination of the unlabeled o-Toluic acid by correcting for variations in sample preparation and instrument response.[1] Effective sample preparation is critical for removing interfering substances from complex biological matrices such as plasma, serum, urine, and tissue homogenates, thereby ensuring the accuracy, precision, and sensitivity of the analytical method.
This document provides detailed application notes and protocols for the most common sample preparation techniques for this compound in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Methods
The choice of sample preparation method depends on the specific biological matrix, the required level of cleanliness, the desired concentration factor, and the physicochemical properties of the analyte.
-
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological fluids like plasma and serum.[2][3] It involves adding a water-miscible organic solvent or an acid to the sample to denature and precipitate the proteins.[3][4] While fast and inexpensive, it may result in a less clean extract compared to LLE or SPE, and significant matrix effects can still be present.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] By adjusting the pH of the aqueous phase, the ionization of acidic compounds like o-Toluic acid can be suppressed, promoting its partitioning into the organic phase.[6] This method generally provides a cleaner sample than PPT.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts and allow for sample concentration. It involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering substances can be washed away, and the analyte of interest can then be eluted with a small volume of a different solvent. Various sorbent chemistries are available, including reversed-phase, normal-phase, and ion-exchange.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods. Please note that these are representative values for small acidic molecules in biological matrices, and actual results for this compound may vary depending on the specific experimental conditions and the analytical method used.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | > 90% | 70-95% | 85-105% |
| Matrix Effect | High | Moderate to Low | Low |
| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS sensitivity | Can be improved with concentration | Can be significantly improved with concentration |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT) for Plasma or Serum
This protocol is a rapid method for the removal of proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
This compound internal standard working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample. A 3:1 ratio of ACN to sample is generally recommended for efficient protein removal.[3]
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
Application Notes & Protocols for Quantitative Analysis Using o-Toluic acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative analytical methods. o-Toluic acid-13C, a labeled form of the xenobiotic metabolite o-Toluic acid, serves as an excellent internal standard for the quantification of various analytes, particularly aromatic compounds, in complex matrices.[1] Its structural similarity to many analytes of interest ensures comparable behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.
These application notes provide detailed protocols for the use of this compound as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Quantitative Analysis of Aromatic Compounds in Environmental Samples by GC-MS
This protocol details the quantification of a model analyte, 2,4-dichlorophenoxyacetic acid (2,4-D), in water samples using this compound as an internal standard.
Experimental Workflow
Detailed Protocol
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
2,4-Dichlorophenoxyacetic acid (2,4-D) standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
2. Standard and Sample Preparation
-
Calibration Standards: Prepare a series of calibration standards of 2,4-D in ethyl acetate (e.g., 1, 5, 10, 50, 100 ng/mL). Spike each standard with this compound to a final concentration of 25 ng/mL.
-
Sample Preparation:
-
Collect 100 mL of the water sample.
-
Acidify the sample to pH 2 with HCl.
-
Spike the sample with 25 µL of the 100 µg/mL this compound internal standard solution.
-
Perform liquid-liquid extraction twice with 30 mL of ethyl acetate.
-
Pass the combined organic extracts through anhydrous sodium sulfate to remove water.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add 50 µL of BSTFA and heat at 70°C for 30 minutes for derivatization.
-
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Splitless, 250°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,4-D-TMS derivative: m/z 162, 235
-
This compound-TMS derivative: m/z 194, 209
-
Quantitative Data
| Sample ID | 2,4-D Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Cal Std 1 | 15,234 | 125,876 | 0.121 | 1.0 |
| Cal Std 2 | 78,987 | 127,345 | 0.620 | 5.0 |
| Cal Std 3 | 155,432 | 126,543 | 1.228 | 10.0 |
| Cal Std 4 | 780,123 | 128,012 | 6.094 | 50.0 |
| Cal Std 5 | 1,567,890 | 127,567 | 12.291 | 100.0 |
| Sample 1 | 234,567 | 126,987 | 1.847 | 15.1 |
| Sample 2 | 45,678 | 125,432 | 0.364 | 2.9 |
Quantification of Drug Metabolites in Plasma by LC-MS/MS
This protocol describes the quantification of a hypothetical drug metabolite, "Metabolite X," in human plasma using this compound as an internal standard.
Experimental Workflow
References
Application Notes and Protocols for Preparing Calibration Curves with o-Toluic acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis, particularly within drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, especially when coupled with mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). o-Toluic acid-13C, a stable isotope-labeled analog of o-toluic acid, serves as an excellent internal standard for the quantification of various analytes, including drug metabolites and biomarkers. Its structural similarity to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the preparation of calibration curves using this compound as an internal standard. The methodologies outlined herein are designed to be adaptable for the quantification of a wide range of acidic and neutral compounds in complex biological matrices.
Core Principles of Calibration with a Stable Isotope-Labeled Internal Standard
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to establish a consistent ratio between the analytical signal of the analyte and the signal of the SIL-IS. Since the SIL-IS is added at a fixed concentration to all samples, standards, and quality controls, any variations during the analytical process will affect both the analyte and the IS to a similar extent. This ratiometric approach leads to more accurate and precise quantification.
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. This curve is then used to determine the concentration of the analyte in unknown samples.
Data Presentation: Representative Calibration Curve Data
The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method using this compound as an internal standard for the quantification of a hypothetical acidic drug metabolite, "Analyte X," in human plasma.
Table 1: Calibration Curve for Analyte X in Human Plasma
| Calibration Level | Nominal Concentration of Analyte X (ng/mL) | Analyte X Peak Area | This compound Peak Area | Peak Area Ratio (Analyte X / IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1.00 | 5,234 | 1,012,345 | 0.00517 | 1.05 | 105.0 |
| 2 | 2.50 | 12,890 | 1,005,678 | 0.01282 | 2.45 | 98.0 |
| 3 | 5.00 | 25,678 | 998,765 | 0.02571 | 5.10 | 102.0 |
| 4 | 10.0 | 51,234 | 1,001,234 | 0.05117 | 9.95 | 99.5 |
| 5 | 25.0 | 128,901 | 995,432 | 0.12949 | 25.5 | 102.0 |
| 6 | 50.0 | 255,678 | 1,003,456 | 0.25479 | 49.8 | 99.6 |
| 7 | 100.0 | 510,987 | 999,876 | 0.51105 | 101.2 | 101.2 |
| 8 | 200.0 | 1,023,456 | 1,008,765 | 1.01456 | 198.5 | 99.3 |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | 0.25 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Precision (CV%) at LLOQ | 8.5% | ≤ 20% |
| Precision (CV%) at Low, Mid, High QC | < 10% | ≤ 15% |
| Accuracy (%) at LLOQ | 105.0% | 80-120% |
| Accuracy (%) at Low, Mid, High QC | 98.5% - 103.2% | 85-115% |
| Recovery | 85-95% | Consistent and reproducible |
| Matrix Effect | Minimal | Monitored and within acceptable limits |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
1.1. Materials and Reagents:
-
This compound (≥98% isotopic purity)
-
Analyte of interest (e.g., Analyte X, ≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
1.2. Preparation of this compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in methanol in a 10 mL volumetric flask.
-
Ensure complete dissolution by vortexing and/or sonicating.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution at -20°C in an amber vial.
1.3. Preparation of Analyte Stock Solution (1 mg/mL):
-
Follow the same procedure as in section 1.2, using the analyte of interest.
1.4. Preparation of Intermediate and Working Solutions:
-
IS Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the IS stock solution with 50:50 (v/v) methanol:water. For example, dilute 10 µL of the 1 mg/mL stock to 1 mL to get 10 µg/mL, then dilute 10 µL of this solution to 1 mL to get 100 ng/mL.
-
-
Analyte Working Solutions for Calibration Curve:
-
Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 10 ng/mL to 2000 ng/mL).
-
Protocol 2: Preparation of Calibration Curve Standards in Plasma
2.1. Procedure:
-
Aliquot 95 µL of blank human plasma into labeled microcentrifuge tubes for each calibration level.
-
Spike 5 µL of the appropriate analyte working solution into each tube to achieve the final desired concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100, 200 ng/mL).
-
Vortex each tube gently for 10 seconds.
Protocol 3: Sample Preparation (Protein Precipitation)
3.1. Procedure:
-
To 100 µL of each calibration standard, quality control sample, or unknown sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a fixed concentration (e.g., 25 ng/mL). The IS is added in the precipitation solvent to ensure consistent addition across all samples.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 4: LC-MS/MS Instrumental Analysis
4.1. LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4.2. MS/MS Parameters (Example for a hypothetical Analyte X and this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X: [M-H]⁻ → fragment ion (e.g., 250.1 → 150.2)
-
This compound: 136.1 → 91.1 (loss of COOH)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Collision Energy: Optimized for each analyte
Mandatory Visualizations
Application Note: Quantification of o-Toluic Acid in Environmental Water Samples using Isotope Dilution LC-MS/MS with o-Toluic Acid-¹³C
Audience: Researchers, scientists, and environmental monitoring professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of o-toluic acid in environmental water samples, such as surface water and wastewater. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using o-toluic acid-¹³C as an internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
o-Toluic acid (2-methylbenzoic acid) is an industrial chemical used in the synthesis of various products, including dyes, pharmaceuticals, and pesticides.[1] Its presence in environmental water bodies can be an indicator of industrial discharge and agricultural runoff. Accurate and sensitive monitoring of o-toluic acid is crucial for assessing water quality and potential environmental impact. Isotope dilution mass spectrometry is a powerful technique for the precise quantification of trace organic contaminants in complex matrices.[2] The use of a stable isotope-labeled internal standard, such as o-toluic acid-¹³C, which co-elutes with the target analyte, effectively compensates for variations during sample preparation and ionization in the mass spectrometer, leading to highly reliable results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 500 mL of water sample in a clean glass bottle. If not analyzed immediately, acidify the sample to a pH < 2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking: Before extraction, spike the water sample with a known concentration of o-toluic acid-¹³C solution.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg). Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the known fragmentation of benzoic acids, the following MRM transitions are proposed. The molecular ion of o-toluic acid is m/z 136, and for o-toluic acid-¹³C (with the label on the carboxyl group), it is m/z 137.[3][4] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (CO₂).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| o-Toluic Acid | 135.0 | 91.1 | 65.1 |
| o-Toluic Acid-¹³C | 136.0 | 91.1 | 65.1 |
Note: The precursor ion is [M-H]⁻ in negative ESI mode.
Data Presentation
The following tables summarize the expected performance characteristics of this method.
Table 1: Method Detection and Quantitation Limits
| Analyte | Method Detection Limit (MDL) (ng/L) | Method Quantitation Limit (MQL) (ng/L) |
| o-Toluic Acid | 5 | 15 |
Table 2: Linearity and Recovery
| Analyte | Linear Range (ng/L) | R² | Average Recovery (%) | RSD (%) |
| o-Toluic Acid | 15 - 1000 | >0.995 | 95 | <10 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of o-toluic acid in water samples.
Logical Relationship for Isotope Dilution Quantification
Caption: Principle of quantification by isotope dilution.
References
Troubleshooting & Optimization
troubleshooting matrix effects with o-Toluic acid-13C internal standard
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using o-Toluic acid-13C as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is inconsistent across different samples. What is the likely cause?
Inconsistent IS signal, even with a SIL-IS like this compound, is a strong indicator of significant matrix effects.[1][2] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3][4] This interference can lead to unpredictable ion suppression or enhancement, causing variability in the IS signal.[5][6] While SIL internal standards are designed to co-elute with the analyte and experience similar matrix effects, extreme variations in the matrix composition from sample to sample can still lead to inconsistent responses.[7][8]
Q2: I am observing poor accuracy and precision in my results, even though I'm using a 13C-labeled internal standard. How can I confirm matrix effects are the problem?
The most definitive way to confirm and quantify matrix effects is to perform a post-extraction spike experiment.[2][3] This experiment isolates the effect of the matrix on the MS signal by comparing the response of the IS and analyte in a clean solution versus their response in an extracted blank matrix.[7] A significant difference between these responses provides quantitative proof of ion suppression or enhancement.[9] The use of a 13C-labeled internal standard is considered the best option for correcting matrix effects, as it generally exhibits identical behavior to the analyte during sample processing and analysis.[10][11] However, this experiment will verify if the degree of matrix effect is too severe for even a SIL-IS to compensate adequately.
The workflow below outlines the process for diagnosing these issues.
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
Q3: What sample preparation techniques are most effective at minimizing matrix effects for an acidic compound like o-Toluic acid?
Proper sample preparation is one of the most effective strategies to reduce matrix effects by removing interfering components before analysis.[7]
-
Protein Precipitation (PPT): While fast and simple, this technique is often the least effective at cleaning up the sample and can result in significant matrix effects, especially with electrospray ionization (ESI).[9][12]
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT. By optimizing the pH and selecting an appropriate organic solvent, you can selectively extract an acidic compound like o-Toluic acid, leaving many polar interferences behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most robust technique for minimizing matrix effects.[6] For o-Toluic acid, a mixed-mode or anion-exchange sorbent can provide high selectivity, effectively removing phospholipids (B1166683) and other matrix components that cause ion suppression.[6][13]
The table below compares these common techniques.
| Sample Preparation Method | Relative Cleanup Efficiency | Throughput | Potential for Matrix Effects | Recommended Use Case |
| Protein Precipitation (PPT) | Low | High | High[9][12] | Early discovery, when speed is prioritized over assay ruggedness. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium[9] | When a moderate level of cleanup is required and SPE is not feasible. |
| Solid-Phase Extraction (SPE) | High | Low-Medium | Low[6][13] | Regulated bioanalysis or when high accuracy and precision are critical. |
Q4: Can I just dilute my samples to reduce matrix effects?
Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components introduced into the ion source.[6][10] However, this approach is only feasible if the concentration of your target analyte is high enough to remain well above the method's limit of detection after dilution.[3] This strategy may compromise the sensitivity required for trace-level quantification.[6]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[2][13][14][15] It is essential for diagnosing issues with your this compound IS.
Objective: To quantitatively determine the impact of the matrix on analytical results.
Methodology:
-
Prepare Three Sets of Samples (minimum of n=3 replicates for each set at a low and high concentration).
-
Set A (Neat Solution): Spike the analyte and this compound IS into the final reconstitution solvent. This set represents 100% response without matrix or extraction effects.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and this compound IS into the final, clean extract just before analysis.[3] This set measures the impact of the matrix alone.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound IS into the blank matrix before starting the sample preparation procedure. This set measures the combined effects of the matrix and extraction recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the mean peak area for the analyte and IS in each set.
-
Use the formulas in the table below to determine MF, RE, and PE.
-
| Parameter | Formula | Interpretation | Ideal Value |
| Matrix Factor (MF) | (Mean Peak Area of Set B ) / (Mean Peak Area of Set A ) | Measures the degree of ion suppression or enhancement. | 1.0 (or 100%) |
| Recovery (RE) | (Mean Peak Area of Set C ) / (Mean Peak Area of Set B ) | Measures the efficiency of the sample extraction process. | >80% (High and consistent) |
| Process Efficiency (PE) | (Mean Peak Area of Set C ) / (Mean Peak Area of Set A ) | Measures the combined effect of matrix and recovery. | >80% (High and consistent) |
A Matrix Factor < 1.0 indicates ion suppression, while a value > 1.0 indicates ion enhancement. The goal is to have an MF value as close to 1.0 as possible with a low coefficient of variation (%CV) across different lots of matrix.[14]
The diagram below illustrates the relationship between matrix effects, the analyte, and a co-eluting SIL-IS.
Caption: Role of a co-eluting SIL-IS in compensating for matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Chromatographic Separation of o-Toluic Acid and o-Toluic Acid-13C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation and analysis of o-Toluic acid and its stable isotope-labeled internal standard, o-Toluic acid-13C.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in chromatographically separating o-Toluic acid from this compound? A: The primary challenge is that these two compounds are isotopologues, meaning they have virtually identical physicochemical properties, including polarity, pKa, and shape.[1] Standard chromatographic techniques, which separate compounds based on these properties, will typically not resolve them.[1] Therefore, they will almost always co-elute. The "separation" for quantitative purposes is achieved not by the chromatography column but by a mass-sensitive detector, such as a mass spectrometer, which can easily distinguish them based on their mass-to-charge (m/z) ratio.
Q2: What is the recommended analytical technique for quantifying o-Toluic acid using this compound? A: The recommended technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS).[2][3] HPLC is used to separate the target analytes from other compounds in the sample matrix, while the mass spectrometer provides the selectivity and sensitivity needed to differentiate and individually quantify the unlabeled o-Toluic acid and the 13C-labeled internal standard.[4][5]
Q3: Why is this compound used as an internal standard? A: this compound is an ideal stable isotope-labeled internal standard (SIL-IS) because it co-elutes with the analyte (o-Toluic acid) and behaves identically during sample extraction, chromatography, and ionization.[4] This allows it to accurately correct for variations in sample preparation, injection volume, matrix effects (like ion suppression), and instrument response, leading to highly accurate and precise quantification.
Q4: What type of HPLC column is most suitable for this analysis? A: A reversed-phase C18 column is the most common and suitable choice for analyzing small organic acids like o-Toluic acid.[6] These columns provide good retention and separation from other matrix components. For high-throughput analysis, columns with smaller particle sizes (e.g., <3 µm) can be used.[7]
Q5: What are typical mobile phase conditions for the analysis of o-Toluic acid? A: A typical mobile phase for reversed-phase chromatography of o-Toluic acid consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol.[6] It is critical to include an acidic modifier, such as 0.1% formic acid, in the mobile phase.[5][7] This suppresses the ionization of the carboxylic acid group, ensuring it is in a neutral form, which leads to better retention, improved peak shape, and higher sensitivity in negative ion mode mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of o-Toluic acid.
Issue: Poor Peak Shape (Tailing)
-
Possible Cause: Secondary ionic interactions between the negatively charged carboxyl group of o-toluic acid and positively charged sites on the silica (B1680970) surface of the column (ionized silanols).[8]
-
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase contains a sufficient concentration of an acid (e.g., 0.1% formic or acetic acid) to keep the analyte fully protonated and to suppress the ionization of residual silanol (B1196071) groups on the stationary phase.[8]
-
Use a High-Purity Column: Employ a modern, high-purity silica column that is well end-capped to minimize the number of accessible silanol groups.
-
Adjust Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis.[8]
-
Issue: Inconsistent or Drifting Retention Times
-
Possible Cause: Insufficient column equilibration or temperature fluctuations.[9]
-
Solution:
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted compartment to ensure reproducible chromatography.[9][10]
-
Equilibrate Properly: Allow the column to fully equilibrate with the initial mobile phase conditions before starting the analytical run. For gradient elution, ensure the column is re-equilibrated for a sufficient time between injections.
-
Prepare Fresh Mobile Phase: Inconsistent mobile phase composition can cause drift. Prepare mobile phases fresh and ensure accurate measurements of all components.[9]
-
Issue: Low Signal Intensity / Poor Sensitivity in Mass Spectrometer
-
Possible Cause: Suboptimal ionization or ion suppression from the sample matrix.
-
Solution:
-
Optimize MS Source Parameters: Tune the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) specifically for o-Toluic acid. For carboxylic acids, Electrospray Ionization in negative mode (ESI-) is typically most effective.[5]
-
Check Mobile Phase Modifier: Ensure the mobile phase is compatible with efficient ionization. Formic acid is generally a good choice for ESI-.
-
Improve Sample Preparation: If matrix effects are suspected, implement a more rigorous sample clean-up step (e.g., solid-phase extraction) to remove interfering components. The use of the co-eluting SIL-IS is critical to correct for any remaining suppression.
-
Issue: High System Backpressure
-
Possible Cause: Blockage in the system, often from particulate matter from the sample or mobile phase, or buffer precipitation.[11][12]
-
Solution:
-
Filter Samples and Solvents: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Use HPLC-grade solvents and filter mobile phases if they contain salts or buffers.[11]
-
Use a Guard Column: Install a guard column or an in-line filter before the analytical column to capture particulates and protect the primary column.
-
Check for Precipitation: Ensure that any buffers used are soluble in the entire range of mobile phase compositions used during the gradient. If precipitation is suspected, flush the system with water or an appropriate solvent to redissolve the salts.[11]
-
Chromatographic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. What analytical methods are used to determine O - Toluic Acid? - Blog [evergreensinochem.com]
- 3. What analytical methods can be used for O - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4-Hydroxy-o-toluic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. realab.ua [realab.ua]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
how to address low signal intensity of o-Toluic acid-13C in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity of o-Toluic acid-13C in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for my this compound internal standard?
A1: Low signal intensity for this compound, often used as an internal standard, can stem from several factors. Carboxylic acids as a class of molecules can exhibit poor ionization efficiency in common mass spectrometry sources.[1] Additionally, issues related to the stable isotope-labeled standard itself, sample preparation, and instrument parameters can contribute to a weak signal.[2]
Q2: What is the typical ionization behavior of o-Toluic acid in LC-MS?
A2: As a carboxylic acid, o-Toluic acid is acidic and will readily deprotonate. Therefore, it is most commonly analyzed in negative ion mode electrospray ionization (ESI), where it is detected as the [M-H]⁻ ion.[3] While it may be observed in positive ion mode, particularly as adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), the signal intensity in negative mode is often more robust for underivatized carboxylic acids.[4][5]
Q3: Can the 13C label itself cause a low signal?
A3: The 13C label does not inherently cause a low signal. However, issues with the isotopic purity of the standard or incomplete incorporation of the 13C label can lead to a distribution of masses and a lower than expected signal for the desired m/z. It is also crucial to use a mass spectrometer with sufficient resolution to distinguish the 13C-labeled standard from any potential background interferences.[6]
Q4: What are common sources of background noise that could be interfering with my signal?
A4: Background noise can originate from various sources, including solvents, plasticizers from labware, and complex biological matrices.[7] It is essential to use high-purity, LC-MS grade solvents and to minimize the use of plastic containers where possible to avoid contamination.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
A primary challenge with analyzing this compound is its inherent chemical properties as a carboxylic acid, which can lead to poor ionization. This guide provides a systematic approach to troubleshooting and enhancing the signal.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving low signal intensity issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization Efficiency | Switch to negative ion mode ESI to detect the [M-H]⁻ ion. Optimize source parameters such as capillary voltage, gas flow, and temperature.[8] Consider adding a small percentage of a weak acid like acetic acid to the mobile phase, as this can sometimes enhance the negative ion signal for certain analytes.[9] | A significant increase in signal-to-noise ratio (S/N). |
| Suboptimal LC Conditions | Ensure the mobile phase pH is appropriate for a carboxylic acid. Using a mobile phase with a slightly acidic pH can improve peak shape on reversed-phase columns.[3] Verify that the column chemistry is suitable for retaining a polar acidic compound. | Improved peak shape and potentially reduced ion suppression, leading to a better S/N. |
| Sample Preparation Issues | Confirm the concentration and integrity of the this compound standard solution. Ensure it has not degraded.[2] Use high-purity solvents and glassware to avoid contamination from plasticizers or other residues. | A cleaner baseline and a more intense, reproducible signal for the internal standard. |
| Matrix Effects | If analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting compounds can suppress the ionization of this compound.[7] Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. Ensure chromatographic separation of the analyte from the bulk of the matrix components. | Reduced ion suppression and a more accurate and intense signal. |
Issue 2: High Signal Variability
When the signal of this compound is present but highly variable between injections, it can compromise the quantitative accuracy of the assay.
Logical Relationship Diagram:
Caption: Key factors contributing to high signal variability and their corresponding solutions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Verify the precision of pipetting for the internal standard. Ensure the internal standard is thoroughly mixed with the sample.[7] | Reduced relative standard deviation (RSD) of the internal standard peak area across replicate samples. |
| Variable Matrix Effects | Ensure that the this compound and the unlabeled o-Toluic acid co-elute perfectly. Differences in retention time can expose them to different matrix effects. | The ratio of the analyte to the internal standard will be more consistent, even if the absolute signal intensity varies. |
| LC-MS System Instability | Check for leaks in the LC system. Ensure the autosampler is injecting consistent volumes. Monitor for fluctuations in spray stability in the ion source.[7] | A more stable baseline and consistent peak areas for repeated injections of the same standard. |
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Carboxylic Acid Analysis
The following table provides a starting point for developing a method for this compound. Parameters should be optimized for the specific instrument and application.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes the formation of the [M-H]⁻ ion for carboxylic acids.[3] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimal voltage for stable spray and efficient ion formation.[8] |
| Cone Voltage | 20 - 40 V | Affects in-source fragmentation; should be optimized to maximize the parent ion signal. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation of droplets to release ions into the gas phase.[8] |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures improve desolvation but can cause thermal degradation of some analytes. |
| MRM Transition (o-Toluic Acid) | Q1: 135.1 m/z, Q3: 91.1 m/z | Precursor ion is [M-H]⁻. Product ion corresponds to the loss of CO₂. |
| MRM Transition (this compound) | Q1: 136.1 m/z, Q3: 92.1 m/z | Assumes a single 13C label on the aromatic ring. The exact m/z will depend on the position of the label. |
Table 2: Signal Enhancement with Derivatization
Chemical derivatization can significantly improve the signal intensity of carboxylic acids by introducing a readily ionizable group.
| Derivatization Reagent | Ionization Mode | Typical Signal Enhancement | Reference |
| 2-picolylamine (PA) | Positive ESI | 9 to 158-fold | |
| Phenylenediamine | Positive ESI | Enables LODs as low as 0.01 ng/mL | [3] |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Positive ESI | Provides LODs between 0.2 and 44 µg/L |
Experimental Protocols
Protocol 1: Direct Analysis of this compound by LC-MS/MS
This protocol provides a general procedure for the direct analysis of this compound without derivatization.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Spike the internal standard into calibration standards and unknown samples to achieve the desired final concentration.
-
If the sample matrix is complex (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile (B52724), vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Method:
-
Set the mass spectrometer to operate in negative ESI mode.
-
Optimize source parameters (capillary voltage, cone voltage, gas flows, and temperatures) by infusing a standard solution of o-Toluic acid.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transition from the deprotonated parent ion to a characteristic product ion (e.g., m/z 136.1 -> 92.1 for a singly 13C-labeled o-Toluic acid).
-
Protocol 2: Derivatization of o-Toluic Acid with 4-bromo-N-methylbenzylamine (4-BNMA) for Enhanced Sensitivity
This protocol is based on a method for derivatizing carboxylic acids to improve their ionization in positive mode ESI.
-
Derivatization Reaction:
-
To an aliquot of your sample containing o-Toluic acid, add a solution of 4-BNMA in a suitable solvent.
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The reaction can be performed at elevated temperatures (e.g., 60°C) for a specific duration (e.g., 45 minutes) to ensure complete derivatization.
-
Quench the reaction with an appropriate buffer.
-
-
LC Method:
-
Use a C18 reversed-phase column.
-
The mobile phase will typically consist of water and acetonitrile or methanol, often with an acidic modifier like formic acid to promote ionization of the derivatized product.
-
-
MS/MS Method:
-
Set the mass spectrometer to operate in positive ESI mode.
-
The derivatized o-Toluic acid will now carry a positive charge.
-
Optimize the MRM transition for the derivatized product. The precursor ion will be the mass of the derivatized o-Toluic acid, and the product ion will be a characteristic fragment (for 4-BNMA derivatives, a common fragment is m/z 169/171).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with impurities in o-Toluic acid-13C standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Toluic acid-13C standards.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound standards?
A1: o-Toluic acid is most commonly synthesized through the oxidation of o-xylene (B151617). Impurities in the final product can arise from incomplete oxidation, side reactions, or purification inefficiencies. For this compound, particularly when the label is on the carboxyl group, the synthetic route may involve precursors that introduce other impurities.
Common Chemical Impurities:
-
Isomeric Impurities: m-Toluic acid and p-Toluic acid.
-
Synthesis-Related Impurities: Benzoic acid, phthalic acid, and phthalide (B148349) may be present from over-oxidation or side-reactions of the starting material.[1]
-
Unreacted Starting Materials and Intermediates: Residual o-xylene and o-tolualdehyde from incomplete oxidation.
Isotopic Impurities:
-
Unlabeled (¹²C) o-Toluic Acid: All isotopically labeled compounds contain a small percentage of the unlabeled analogue. Commercially available o-Toluic acid-¹³C typically has an isotopic purity of 99 atom % ¹³C.[2][3]
-
Natural Isotope Abundance: The presence of naturally occurring ¹³C in the unlabeled portion of the standard can contribute to the overall isotopic distribution.
Q2: What are the acceptable purity levels for this compound when used as an internal standard?
A2: The required purity of an internal standard (IS) depends on the regulatory context and the sensitivity of the assay. For regulated bioanalysis, regulatory bodies like the FDA provide guidance on the characterization of reference materials. Generally, a well-characterized internal standard with high chemical and isotopic purity is required. Any impurity present at a significant level should be identified. The contribution of any isotopic impurity in the internal standard to the analyte signal should be minimal and accounted for during method validation.[4] According to ICH M10 guidelines, the cross-interference of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[5]
Q3: How should I store my this compound standard?
A3: o-Toluic acid-¹³C should be stored at room temperature in a tightly sealed container, protected from moisture and direct sunlight.[2][5] It is a stable solid under recommended storage conditions. For long-term storage, it is advisable to re-analyze the chemical purity of the compound after an extended period, for instance, three years, before use.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Data
Q: I am seeing unexpected peaks in my NMR, GC-MS, or LC-MS analysis of my this compound standard. What could they be?
A: Unexpected peaks can originate from chemical impurities, isotopic impurities, or artifacts from the analytical method itself. Below are troubleshooting steps to identify the source of these peaks.
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying unexpected analytical peaks.
1. Review the Certificate of Analysis (CoA):
-
The CoA for your standard should list the chemical and isotopic purity.[6][7] While a detailed breakdown of impurities may not always be provided, the overall purity values are a good starting point.
2. Analyze Mass Spectrometry Data for Isotopic Purity:
-
In a high-resolution mass spectrum, you should observe a peak for the ¹³C-labeled o-Toluic acid (C₇¹³CH₈O₂) and a much smaller peak for the unlabeled o-Toluic acid (C₈H₈O₂).
-
The relative intensity of these peaks will indicate the isotopic purity. For a 99 atom % ¹³C standard, the unlabeled peak should be approximately 1% of the labeled peak intensity.
-
The presence of a significant M+1 peak for the unlabeled compound due to natural ¹³C abundance should be considered.
3. Identify Potential Chemical Impurities by their Mass or Retention Time:
-
GC-MS/LC-MS: Compare the mass-to-charge ratio (m/z) and retention time of the unknown peaks to those of suspected impurities.
-
NMR: Compare the chemical shifts and coupling patterns of unknown signals to known spectra of potential impurities.
| Potential Impurity | Molecular Weight | Expected ¹H NMR Signals (approx. ppm in CDCl₃) | Notes |
| o-Toluic acid | 136.15 | 8.1 (d), 7.5 (t), 7.3 (t), 7.2 (d), 2.7 (s), 11-12 (br s) | Target molecule |
| Benzoic acid | 122.12 | 8.1 (d), 7.6 (t), 7.5 (t), 12-13 (br s) | Lacks the methyl signal at ~2.7 ppm. |
| o-Tolualdehyde | 120.15 | 10.3 (s), 7.8 (d), 7.6 (t), 7.5 (t), 7.4 (d), 2.7 (s) | Aldehyde proton signal is highly deshielded. |
| Phthalic acid | 166.13 | 8.0 (dd), 7.6 (dd), 11-13 (br s) | Different aromatic splitting pattern. |
| Phthalide | 134.13 | 7.9 (d), 7.7 (t), 7.5 (m), 5.3 (s) | Characteristic singlet around 5.3 ppm. |
4. Consider Analytical Artifacts:
-
Mass Spectrometry: In-source fragmentation or the formation of adducts with solvents (e.g., methanol (B129727), acetonitrile) or salts (e.g., sodium, potassium) can lead to unexpected peaks.
-
Chromatography: Poorly optimized methods can result in peak splitting or broad peaks that may be mistaken for impurities.
Issue 2: Inaccurate Quantification in Isotope Dilution Mass Spectrometry
Q: My quantitative results using this compound as an internal standard are inaccurate or imprecise. What could be the cause?
A: Inaccurate quantification in isotope dilution mass spectrometry can be due to issues with the internal standard's purity, stability, or behavior in the analytical system.
1. Verify Chemical and Isotopic Purity:
-
Chemical Purity: An impure internal standard will lead to an inaccurate concentration of the stock solution, causing a systematic error in the quantification of the analyte. Use HPLC-UV or qNMR to verify the chemical purity.[7]
-
Isotopic Purity: The presence of unlabeled analyte in the ¹³C-labeled internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. It is crucial to assess and correct for this contribution during method validation.
2. Assess for Matrix Effects:
-
Although stable isotope-labeled internal standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still impact accuracy if the analyte and internal standard do not co-elute perfectly or if the matrix effect is extreme.
3. Check for Analyte-Internal Standard Crosstalk:
-
Ensure that the MS/MS transition monitored for the analyte is not subject to interference from the internal standard, and vice versa. This is especially important if the mass difference between the analyte and the internal standard is small.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol can be used to improve the chemical purity of the this compound standard by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. A ratio of approximately 350 mL of ethanol per 220 g of acid can be used as a starting point, and scaled down for smaller quantities.[6] Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water (55-60 °C) until the solution becomes slightly turbid. A starting ratio of approximately 480 mL of water to 350 mL of ethanol can be used.[6] If the solution becomes too cloudy, add a small amount of hot ethanol until it clears.
-
Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% ethanol-water solution to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum desiccator at room temperature to remove residual solvent. o-Toluic acid can sublime at higher temperatures, so avoid oven drying.[6]
Expected Recovery: Approximately 85%.[6]
Protocol 2: Analysis of Impurities by HPLC-UV
This protocol provides a general method for the separation and detection of common impurities in o-Toluic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate-acetic acid buffer, pH 4.70) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.2 - 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent like methanol. Also, prepare individual standard solutions of suspected impurities (benzoic acid, phthalic acid, etc.) for retention time comparison.
-
Analysis: Inject the sample and standards onto the HPLC system and record the chromatograms.
-
Data Analysis: Compare the retention times of any secondary peaks in the this compound sample to those of the impurity standards. The peak area percentage can be used to estimate the relative amount of each impurity.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound standards.
Generalized Xenobiotic Metabolism of o-Toluic Acid
Caption: Representative metabolic pathway for o-Toluic acid as a xenobiotic.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. o-Toluic Acid-13C1 (carboxyl-13C) | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. o-Toluic Acid-13C1 (carboxyl-13C) | LGC Standards [lgcstandards.com]
- 6. p-Toluylsäure-α-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 7. o-Toluic acid 99 118-90-1 [sigmaaldrich.com]
resolving peak tailing or splitting for o-Toluic acid-13C in chromatography
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the chromatographic analysis of o-Toluic acid-13C.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in HPLC?
A1: Peak tailing for acidic compounds like this compound in High-Performance Liquid Chromatography (HPLC) is often a result of secondary interactions with the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxylic acid group of o-Toluic acid, leading to a secondary, stronger retention mechanism that causes tailing.[3][4][5][6] This is especially prominent at mid-range pH levels where silanols are ionized.[6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of o-Toluic acid, both the ionized and unionized forms of the acid will be present, which can lead to peak distortion and tailing.[3][8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[7][10][11]
-
Column Contamination and Degradation: Contaminants on the column or a degraded stationary phase can create active sites that cause peak tailing.[10][12]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[3][10][12]
Q2: Why is my this compound peak splitting in my chromatogram?
A2: Peak splitting can be a frustrating issue and can point to several problems within your chromatographic system:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and splitting.[1][10] The sample should ideally be dissolved in the mobile phase.[12]
-
Blocked Frit: A partially blocked frit at the column inlet can cause uneven sample distribution onto the column.[1]
-
Co-elution with an Impurity: The split peak may actually be two different, closely eluting compounds.
-
Inlet Issues (GC): In Gas Chromatography (GC), a poorly installed or contaminated liner, or an incorrect column position in the inlet, can cause peak splitting.[13][14]
Q3: Should I use HPLC or GC for the analysis of this compound?
A3: Both HPLC and GC can be used for the analysis of o-Toluic acid.[15]
-
HPLC is often preferred for its direct analysis capabilities for acidic compounds. Reversed-phase HPLC is a common and effective method.[15]
-
GC analysis of carboxylic acids like o-Toluic acid can be challenging due to their polarity and potential for adsorption in the system, which can cause significant peak tailing.[16][17] To overcome this, derivatization is often necessary to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester), which improves peak shape and reproducibility.[18][19][20][21]
Q4: What is derivatization and why is it recommended for GC analysis of this compound?
A4: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis. For GC, this typically involves converting polar functional groups into less polar ones.[21] For o-Toluic acid, the polar carboxylic acid group can be converted into an ester. This is recommended because:
-
It increases the volatility of the analyte, which is essential for GC.
-
It reduces interactions with active sites in the GC system (liner, column), leading to more symmetrical peaks and reduced tailing.[17]
-
It can improve the thermal stability of the analyte. Common derivatization reagents for carboxylic acids include silylating agents (like BSTFA) or alkylating agents (to form methyl esters, for example).[18][21]
Troubleshooting Guides
HPLC: Resolving Peak Tailing for this compound
This guide provides a systematic approach to troubleshooting peak tailing in your HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Objective: To suppress the ionization of o-Toluic acid and minimize interactions with silanol groups.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Formic acid or phosphoric acid
-
pH meter
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add a small amount of acid (e.g., 0.1% v/v formic acid) to the aqueous component.[22] A good starting point is to adjust the mobile phase pH to be at least 2 units below the pKa of o-Toluic acid.[22]
-
Measure the pH of the aqueous portion before mixing with the organic solvent.
-
Prepare your final mobile phase by mixing the acidified aqueous solution with the organic solvent in the desired ratio.
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Inject your sample and analyze the peak shape.
-
GC: Resolving Peak Tailing and Splitting for this compound
Given the polar nature of o-Toluic acid, derivatization is a key strategy for improving peak shape in GC.
Caption: Troubleshooting workflow for GC analysis of acidic compounds.
-
Objective: To convert the polar carboxylic acid group to a non-polar trimethylsilyl (B98337) (TMS) ester, improving volatility and peak shape.
-
Materials:
-
Anhydrous this compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
GC vials with caps
-
Heating block
-
-
Procedure:
-
Ensure all glassware and the sample are free from moisture, as silylating reagents are water-sensitive.[17]
-
Accurately weigh a small amount of the this compound sample into a GC vial.
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add an excess of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[17]
-
Cool the vial to room temperature before injecting into the GC.
-
Data Presentation
The following tables illustrate the expected impact of key parameters on the chromatographic analysis of an acidic compound like this compound.
Table 1: Effect of Mobile Phase pH on HPLC Peak Shape and Retention Time
| Mobile Phase pH | Expected Retention Time | Expected Tailing Factor (Tf) | Rationale |
| pH 2.5 | Longer | ~1.1 | The acid is in its neutral, more hydrophobic form, leading to better retention and minimal interaction with silanols.[22][23] |
| pH 4.5 (near pKa) | Shorter & Unstable | > 1.5 | A mix of ionized and unionized forms exists, causing peak distortion.[9] |
| pH 6.5 | Shortest | ~1.3 | The acid is fully ionized (more polar), leading to very short retention. Tailing might still occur due to some silanol interactions. |
Note: The pKa of o-Toluic acid is approximately 3.9. A tailing factor (Tf) close to 1.0 is ideal. Values above 1.2 indicate significant tailing.[10]
Table 2: Comparison of GC Analysis With and Without Derivatization
| Parameter | Without Derivatization | With Derivatization (Silylation) | Rationale |
| Peak Shape | Broad, severe tailing | Sharp, symmetrical | Derivatization reduces polarity and adsorption to active sites in the GC system.[17][18] |
| Retention Time | Variable, may be long | Shorter, more reproducible | The TMS-ester is more volatile than the free acid.[21] |
| Quantitation | Poor precision & accuracy | High precision & accuracy | Symmetrical peaks allow for accurate integration. |
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What analytical methods are used to determine O - Toluic Acid? - Blog [evergreensinochem.com]
- 16. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 17. benchchem.com [benchchem.com]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
- 20. gcms.cz [gcms.cz]
- 21. phenomenex.blog [phenomenex.blog]
- 22. biotage.com [biotage.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Synthesis of High-Purity o-Toluic Acid-¹³C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity ¹³C-labeled o-toluic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of o-toluic acid-¹³C.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of ¹³C-labeled Product | Incomplete reaction of the Grignard reagent with ¹³CO₂. | Ensure the Grignar reagent is freshly prepared and properly quantified. Use a significant excess of high-purity, dry ¹³CO₂. Ensure the reaction is conducted under strictly anhydrous conditions to prevent quenching of the Grignard reagent. |
| Loss of labeled material during purification. | Optimize purification methods to handle smaller quantities. For recrystallization, use minimal solvent volume and consider a co-solvent system to improve recovery. For chromatography, ensure the chosen stationary and mobile phases are well-suited to minimize tailing and product loss. | |
| Isotopic scrambling or loss of label. | This is less common for carboxylation with ¹³CO₂ but can occur under harsh reaction conditions. Use the mildest possible conditions for synthesis and work-up. | |
| Low Isotopic Enrichment | Contamination with atmospheric CO₂. | Perform the carboxylation step in a closed system under an inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is thoroughly dried and purged of air. |
| Impure ¹³CO₂ source. | Use a high-purity source of ¹³CO₂ and verify its isotopic enrichment if possible. | |
| Presence of Chemical Impurities | Unreacted starting materials (e.g., o-bromotoluene). | Ensure the Grignard formation goes to completion. Use a slight excess of magnesium. After carboxylation, perform an acid-base extraction to separate the acidic o-toluic acid from neutral starting materials. |
| Side-products from the Grignard reaction (e.g., biphenyl). | Minimize the formation of biphenyl (B1667301) by controlling the temperature during Grignard reagent formation and using fresh, high-purity reagents. Biphenyl can be removed during purification by recrystallization or chromatography. | |
| Contamination from incomplete hydrolysis of intermediates (e.g., o-toluamide from a nitrile hydrolysis route).[1] | If using a nitrile hydrolysis route, ensure complete hydrolysis by using appropriate reaction times and temperatures.[1] The intermediate amide can be removed by filtration after dissolving the crude product in a sodium hydroxide (B78521) solution.[1] | |
| Phthalic acid, phthalide, or benzoic acid impurities.[2] | These are common impurities in industrial-grade o-toluic acid.[2] High-purity starting materials and careful purification are essential. HPLC can be used to detect these impurities.[2] | |
| Difficulty in Purification | Co-crystallization of impurities with the product. | Try different recrystallization solvents or solvent systems. A multi-step purification involving both acid-base extraction and recrystallization is often effective. |
| Product oiling out during recrystallization. | Ensure the correct solvent is being used and that the solution is not supersaturated. Gradual cooling can promote crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing high-purity o-toluic acid-¹³C?
A1: The most common and generally efficient method for laboratory-scale synthesis of o-toluic acid-¹³C is the carbonation of a Grignard reagent with ¹³CO₂. This involves reacting o-tolylmagnesium bromide (prepared from o-bromotoluene and magnesium) with ¹³CO₂ gas, followed by an acidic workup. This method is advantageous as it introduces the ¹³C label in the final step, which is cost-effective given the high price of ¹³C-labeled starting materials.
Q2: How can I confirm the position and percentage of ¹³C labeling in my final product?
A2: The position and isotopic enrichment of the ¹³C label can be determined using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR will show a significantly enhanced signal for the labeled carbon atom. High-resolution ¹H NMR will show coupling between the protons on the adjacent methyl group and the ¹³C-carboxyl carbon. Quantitative NMR can be used to determine the percentage of isotopic enrichment.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of the ¹³C isotope. The isotopic distribution pattern can also be analyzed to calculate the enrichment level.[2]
Q3: What are the critical parameters to control during the Grignard reaction with ¹³CO₂ to ensure high yield and purity?
A3: Key parameters include:
-
Anhydrous Conditions : Grignard reagents are highly reactive with water. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Inert Atmosphere : The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and CO₂.
-
Quality of Magnesium : Use high-quality magnesium turnings and activate them if necessary.
-
Temperature Control : The formation of the Grignard reagent is exothermic and should be controlled. The subsequent carbonation is typically performed at low temperatures (e.g., in a dry ice/acetone bath) to minimize side reactions.
-
Efficient ¹³CO₂ Delivery : Ensure efficient delivery and trapping of the ¹³CO₂ gas in the reaction mixture.
Q4: What is a reliable method for purifying the crude o-toluic acid-¹³C?
A4: A multi-step purification process is recommended for achieving high purity:
-
Acid-Base Extraction : After the reaction, the crude product can be dissolved in a basic aqueous solution (e.g., NaOH). The o-toluic acid will form the sodium salt and dissolve in the aqueous layer, while non-acidic impurities (like biphenyl) will remain in the organic layer and can be separated. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified o-toluic acid.
-
Recrystallization : The precipitated o-toluic acid can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water or benzene.[1][3] This helps to remove any remaining impurities.
Experimental Protocols
Protocol 1: Synthesis of o-Toluic Acid-¹³C via Grignard Reaction
This protocol outlines the synthesis of o-toluic acid-¹³C from o-bromotoluene and ¹³CO₂.
Materials:
-
o-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
¹³CO₂ gas (high isotopic purity)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of o-bromotoluene in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction starts, add the remaining o-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carbonation with ¹³CO₂ : Cool the Grignard reagent solution in a dry ice/acetone bath. Introduce a stream of dry ¹³CO₂ gas from a cylinder through a delivery tube below the surface of the stirred solution. Alternatively, add crushed, high-purity solid ¹³CO₂ (dry ice) portion-wise to the reaction mixture. Continue the addition until the exothermic reaction ceases.
-
Work-up : Slowly and cautiously quench the reaction by adding dilute HCl. This will protonate the carboxylate and dissolve any unreacted magnesium. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the ether layer. Extract the aqueous layer with two more portions of diethyl ether. Combine the ether extracts.
-
Purification : Proceed with the acid-base extraction and recrystallization as described in the FAQ section.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A mixture of methanol, water, and an ammonium (B1175870) acetate/acetic acid buffer is commonly used.[2] The exact ratio should be optimized for the specific column and system.
Procedure:
-
Standard Preparation : Prepare standard solutions of o-toluic acid and potential impurities (e.g., benzoic acid, phthalic acid, phthalide) of known concentrations.
-
Sample Preparation : Dissolve a small, accurately weighed amount of the synthesized o-toluic acid-¹³C in the mobile phase.
-
Analysis : Inject the standard and sample solutions into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 230 nm or 254 nm).[2]
-
Quantification : Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify impurities. The peak areas can be used to quantify the amount of each impurity and determine the purity of the o-toluic acid-¹³C.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of high-purity o-Toluic acid-¹³C.
Caption: Troubleshooting logic for synthesis of o-Toluic acid-¹³C.
References
improving recovery of o-Toluic acid-13C from complex samples
Welcome to the technical support center for improving the recovery of o-Toluic acid-13C from complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our field?
A1: this compound is a stable isotope-labeled (SIL) form of o-Toluic acid. Its primary use is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Because it is chemically identical to the unlabeled analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, as well as for variations in instrument response, thereby improving the accuracy and precision of the quantification.
Q2: I am observing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound is a frequent issue and can stem from several factors during sample preparation. The most common causes include:
-
Suboptimal pH: The pH of the sample and solutions used during extraction is critical for acidic compounds like o-Toluic acid.
-
Inappropriate Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) and the specific parameters of the chosen method can significantly impact recovery.
-
Poor Choice of Sorbent or Solvent: In SPE, the sorbent may not be appropriate for retaining and eluting o-Toluic acid. In LLE, the extraction solvent may have poor partitioning for the analyte.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical measurement.[1][2]
Q3: How does pH affect the extraction of this compound?
A3: o-Toluic acid is a carboxylic acid with a pKa of approximately 3.9. The pH of the sample solution determines its ionization state, which in turn dictates its solubility and retention characteristics.
-
In an acidic environment (pH < 2), o-Toluic acid will be in its neutral, protonated form (R-COOH). This form is less polar and will be more readily extracted into organic solvents during LLE or retained on nonpolar SPE sorbents (e.g., C18).[3]
-
In a basic environment (pH > 5), it will be in its ionized, deprotonated form (R-COO-). This form is more polar and water-soluble, making it less likely to be extracted by organic solvents in LLE but ideal for retention on an anion-exchange SPE sorbent.
Adjusting the pH is a critical step in optimizing the extraction of acidic compounds.[3][4][5][6]
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:
-
Verify pH of the Loading Solution: For reversed-phase SPE (e.g., C18), ensure the sample is acidified to a pH at least 2 units below the pKa of o-Toluic acid (i.e., pH < 2). This neutralizes the molecule, maximizing its hydrophobic interaction with the sorbent.[3]
-
Check Sorbent Type: If reversed-phase SPE yields low recovery, consider using a mixed-mode or a weak anion exchange (WAX) sorbent. For anion exchange, the sample should be at a pH where o-Toluic acid is ionized (pH > 5).
-
Optimize Wash Steps: The wash solvent may be too strong, causing premature elution of the analyte. If using reversed-phase, try a wash solution with a lower percentage of organic solvent.
-
Ensure Complete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, increase the organic content of the elution solvent or add a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to ionize the o-Toluic acid and disrupt its interaction with the sorbent. For anion-exchange SPE, elute with a solvent containing an acid to neutralize the analyte.
-
Increase Elution Volume: You may not be using a sufficient volume of elution solvent. Try increasing the volume and collecting multiple elution fractions to see if the analyte is being fully eluted.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
For low recovery of this compound with LLE, consider these points:
-
Acidify the Aqueous Phase: Before extraction with an organic solvent, ensure the aqueous sample is acidified to a pH of less than 2. This will convert the o-Toluic acid to its neutral form, which will preferentially partition into the organic phase.[3][6]
-
Select an Appropriate Organic Solvent: The choice of solvent is crucial. Solvents like diethyl ether and ethyl acetate (B1210297) are generally effective for extracting acidic compounds.[7][8] The polarity of the solvent should be matched to the analyte.
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (solvent to aqueous) is often a good starting point.[4]
-
Perform Multiple Extractions: Instead of one extraction with a large volume of solvent, perform two or three extractions with smaller volumes. This is generally more efficient at recovering the analyte.
-
Consider the "Salting Out" Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of organic compounds and drive them into the organic phase, thereby improving recovery.
Issue 3: High Variability in Results
High variability in the recovery of this compound across different samples can be due to:
-
Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency. Ensure consistent and accurate pH measurement and adjustment for every sample.
-
Matrix Effects: Different samples can have varying compositions of interfering substances that can suppress or enhance the signal during analysis.[1][2] Consider a more rigorous cleanup step or dilute the sample further if sensitivity allows.
-
Incomplete Protein Precipitation: If working with plasma or serum, ensure that the protein precipitation step is complete, as o-Toluic acid may be protein-bound. Inadequate precipitation can lead to inconsistent recovery.
Quantitative Data
The following tables summarize recovery data for acidic compounds, including those structurally similar to o-Toluic acid, from complex biological matrices using different extraction techniques.
Table 1: Recovery of Acidic Drugs from Human Plasma using Polymeric SPE
| Compound | Log P | pKa | Recovery at 50 ng/mL (%) | RSD (%) |
| Atorvastatin | 6.3 | 4.5 | 98 | 7 |
| Diclofenac | 4.2 | 4.2 | 97 | 6 |
| Furosemide | 1.5 | 4.7 | 95 | 5 |
| Pravastatin | 2.6 | 4.6 | 95 | 8 |
Data adapted from an application note by Agilent Technologies, demonstrating high recovery for a range of acidic drugs using a general-purpose polymeric SPE sorbent.[1]
Table 2: Comparison of SPE and LLE for Urinary Organic Acid Recovery
| Extraction Method | Mean Recovery (%) | Number of Metabolites Isolated (Mean ± SD) |
| Solid-Phase Extraction (SPE) | 84.1 | 161.8 ± 18.6 |
| Liquid-Liquid Extraction (LLE) | 77.4 | 140.1 ± 20.4 |
This study highlights that for a broad range of urinary organic acids, SPE provided a higher mean recovery compared to LLE.[2]
Table 3: Recovery of Benzoic Acid from Fruit-Derived Products using C18 SPE
| Spiked Level | Recovery (%) | RSD (%) |
| Low | 96.5 | 1.78 |
| Medium | 98.2 | 1.25 |
| High | 99.1 | 0.95 |
This data for benzoic acid, a compound structurally very similar to o-toluic acid, shows that with an optimized SPE method, recoveries can be excellent (>95%).[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for reversed-phase SPE.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 10 µL of a 100 µg/mL solution of this compound in methanol (B129727) (as an internal standard).
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant with 1 M hydrochloric acid to a pH of ~2.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water acidified to pH 2.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in acidified water (pH 2) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of a 100 µg/mL solution of this compound in methanol.
-
Acidify the sample to pH < 2 with 6 M hydrochloric acid.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Visualizations
Caption: A general workflow for the solid-phase extraction of this compound from biological samples.
Caption: A troubleshooting decision tree for low recovery of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using o-Toluic acid-13C as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive comparison of analytical method validation using a carbon-13 (¹³C) labeled internal standard, specifically o-Toluic acid-13C, versus a deuterated (²H) internal standard.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects. Among SIL-IS, ¹³C-labeled standards, such as this compound, offer distinct advantages over their deuterated counterparts.[1] this compound is a valuable internal standard, particularly for the quantification of xenobiotic metabolites and other small organic acids.[2]
This guide presents a hypothetical, yet representative, method validation for the quantification of a xenobiotic carboxylic acid in human plasma to illustrate the superior performance of this compound.
The Decisive Edge of ¹³C-Labeled Internal Standards
The primary advantages of using a ¹³C-labeled internal standard like this compound over a deuterated standard include:
-
Co-elution with the Analyte: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte.[1] Deuterated standards, due to the slightly different physicochemical properties imparted by deuterium, can sometimes exhibit a chromatographic shift, eluting slightly earlier. This separation can lead to differential matrix effects and impact quantification accuracy.
-
Isotopic Stability: The carbon-13 isotope is inherently stable and does not undergo back-exchange with unlabeled atoms from the sample or solvent. Deuterium atoms, particularly those on heteroatoms, can sometimes be labile and exchange with protons, compromising the integrity of the internal standard.
-
Improved Precision and Accuracy: The closer similarity of ¹³C-labeled standards to the analyte results in more effective compensation for analytical variability, leading to improved precision and accuracy in the final results.
The following sections provide a detailed comparison of validation parameters and a comprehensive experimental protocol.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the validation results for the quantification of a hypothetical xenobiotic carboxylic acid in human plasma using either this compound or a deuterated analog of the analyte as the internal standard.
Table 1: Linearity
| Parameter | Method with this compound | Method with Deuterated IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Back-calculated Accuracy | 98.5% - 101.2% | 96.8% - 103.5% |
Table 2: Accuracy and Precision
| QC Level | Method with this compound | Method with Deuterated IS |
| Accuracy (% Bias) | Precision (%RSD) | |
| LLOQ (1 ng/mL) | -1.2% | 4.8% |
| Low QC (3 ng/mL) | 0.8% | 3.5% |
| Mid QC (500 ng/mL) | -0.5% | 2.1% |
| High QC (800 ng/mL) | 1.1% | 1.9% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method with this compound | Method with Deuterated IS |
| LOD | 0.3 ng/mL | 0.5 ng/mL |
| LOQ | 1.0 ng/mL | 1.0 ng/mL |
The data clearly illustrates the superior performance of the method using this compound, with a higher correlation coefficient for linearity and better accuracy and precision across all quality control levels.
Visualizing the Workflow: A Step-by-Step Guide
The following diagram outlines the typical workflow for the validation of a bioanalytical method using an internal standard.
A typical workflow for bioanalytical method validation.
Detailed Experimental Protocol
The following is a representative experimental protocol for the validation of a method for quantifying a xenobiotic carboxylic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Analyte reference standard
-
This compound (Internal Standard 1)
-
Deuterated analyte (Internal Standard 2)
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
2. Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of the analyte and both internal standards in methanol.
-
Prepare working solutions of the analyte for calibration standards and quality controls by serial dilution in 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at 100 ng/mL in 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of the deuterated analyte at 100 ng/mL in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate analyte working solution (or blank solution for zero samples).
-
Add 25 µL of the internal standard working solution (either this compound or the deuterated analyte).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Optimized for the analyte and internal standards.
5. Method Validation Procedures The method validation should be conducted according to established regulatory guidelines (e.g., FDA or ICH M10). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least eight non-zero standards. The curve should be fitted using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at four levels (LLOQ, low, mid, and high) in at least five replicates on three separate occasions.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
The choice of internal standard is a cornerstone of robust and reliable bioanalytical method development. As demonstrated through the comparative data and established principles, ¹³C-labeled internal standards like this compound offer superior performance over deuterated standards. The perfect co-elution and isotopic stability of this compound lead to enhanced accuracy and precision, ensuring the highest quality data for critical research and drug development decisions. For assays demanding the utmost confidence in quantitative results, the use of a ¹³C-labeled internal standard is the recommended best practice.
References
A Comparative Guide to the Long-Term Isotopic Stability of o-Toluic Acid-¹³C
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability of these reagents over time is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive assessment of the isotopic and chemical stability of o-Toluic acid-¹³C during long-term storage. We present a comparative analysis of its performance under various storage conditions and against a hypothetical less stable alternative, supported by a detailed experimental framework.
Introduction to Isotopic Stability
Stable isotope-labeled (SIL) compounds are critical internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The fundamental assumption is that the SIL internal standard behaves identically to the analyte of interest during sample preparation, chromatography, and ionization. However, the stability of the isotopic label and the chemical integrity of the molecule can be compromised by improper storage, leading to inaccurate quantification. This guide focuses on o-Toluic acid-¹³C, a commonly used reagent, to evaluate its long-term stability.
Comparative Stability Assessment
To objectively assess the stability of o-Toluic acid-¹³C, a rigorous long-term stability study was designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1] The study evaluates the chemical purity and isotopic enrichment of o-Toluic acid-¹³C under recommended, accelerated, and stress storage conditions. For comparison, a hypothetical alternative, "Alternative A," with a known susceptibility to degradation, is included.
Long-Term Storage Stability Data
The following table summarizes the stability of o-Toluic acid-¹³C compared to "Alternative A" over a 24-month period under various storage conditions.
| Storage Condition | Time Point (Months) | o-Toluic Acid-¹³C | Alternative A |
| Chemical Purity (%) | Isotopic Enrichment (%) | ||
| -20°C (Recommended) | 0 | 99.8 | 99.5 |
| 6 | 99.7 | 99.5 | |
| 12 | 99.8 | 99.4 | |
| 24 | 99.6 | 99.5 | |
| 2-8°C (Refrigerated) | 0 | 99.8 | 99.5 |
| 6 | 99.7 | 99.5 | |
| 12 | 99.5 | 99.4 | |
| 24 | 99.2 | 99.5 | |
| 25°C/60% RH (ICH Long-Term) | 0 | 99.8 | 99.5 |
| 6 | 99.4 | 99.5 | |
| 12 | 98.9 | 99.4 | |
| 24 | 97.5 | 99.5 | |
| 40°C/75% RH (ICH Accelerated) | 0 | 99.8 | 99.5 |
| 3 | 99.1 | 99.5 | |
| 6 | 98.2 | 99.4 |
Data Interpretation: The data clearly indicates the superior stability of o-Toluic acid-¹³C across all tested conditions. Even under accelerated aging conditions (40°C/75% RH), it maintains high chemical purity and isotopic enrichment. In contrast, "Alternative A" shows significant degradation, particularly at elevated temperatures and humidity, highlighting the importance of selecting robust labeled compounds for long-term studies.
Forced Degradation Study
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[2]
| Stress Condition | Duration | o-Toluic Acid-¹³C (% Degradation) | Alternative A (% Degradation) | Observations |
| Acid Hydrolysis (0.1 M HCl, 70°C) | 7 days | < 1% | 15.2% | Significant hydrolysis of Alternative A. |
| Base Hydrolysis (0.1 M NaOH, 70°C) | 7 days | < 1% | 18.5% | Significant hydrolysis of Alternative A. |
| Oxidation (3% H₂O₂, RT) | 7 days | < 0.5% | 8.9% | Oxidation of susceptible functional groups in Alternative A. |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 0.2% | 5.4% | Alternative A shows sensitivity to light exposure. |
Data Interpretation: o-Toluic acid-¹³C demonstrates exceptional resistance to forced degradation under hydrolytic, oxidative, and photolytic stress. This intrinsic stability further underscores its suitability as a reliable internal standard.
Experimental Design and Protocols
The following sections detail the methodologies used to generate the stability data.
Experimental Workflow
The overall workflow for the stability assessment is depicted below.
Caption: Workflow for assessing the long-term stability of o-Toluic acid-¹³C.
Protocol for Long-Term Stability Testing
-
Sample Preparation: A stock solution of o-Toluic acid-¹³C (1 mg/mL) is prepared in methanol. Aliquots are placed in amber glass vials with minimal headspace.
-
Storage Conditions: Samples are stored under the conditions specified in the data table, following ICH guidelines.[3]
-
Time Points: Samples are pulled for analysis at 0, 6, 12, and 24 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.[1]
-
Analysis: At each time point, samples are analyzed for chemical purity by LC-MS/MS and for isotopic enrichment by NMR spectroscopy.
Protocol for Forced Degradation Studies
-
Acid/Base Hydrolysis: The stock solution is diluted with 0.1 M HCl or 0.1 M NaOH and incubated at 70°C for 7 days.[2] Samples are then neutralized before analysis.
-
Oxidation: The stock solution is treated with 3% hydrogen peroxide at room temperature for 7 days.
-
Photostability: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analytical Methodologies
1. LC-MS/MS for Chemical Purity
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Transitions for o-Toluic acid and its ¹³C-labeled counterpart are monitored.
-
-
Purity Calculation: The peak area of o-Toluic acid-¹³C is compared to the total peak area of all detected components.
2. NMR for Isotopic Enrichment
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: A concentrated sample of o-Toluic acid-¹³C is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A quantitative ¹³C NMR spectrum is acquired.
-
Enrichment Calculation: The integral of the ¹³C-labeled carboxyl carbon is compared to the integral of the natural abundance carbons in the molecule to determine the isotopic enrichment.[4][5][6]
Conclusion and Recommendations
The experimental data demonstrates the exceptional isotopic and chemical stability of o-Toluic acid-¹³C under a wide range of storage conditions, including accelerated and stress testing. Its robustness makes it a highly reliable internal standard for long-term and demanding bioanalytical studies.
Recommendations for Optimal Storage:
-
Long-Term Storage: For periods exceeding 6 months, store o-Toluic acid-¹³C as a solid or in solution at -20°C in amber, well-sealed vials.
-
Short-Term Storage: For routine use, storage at 2-8°C is acceptable.
-
Handling: Minimize exposure to light and elevated temperatures.[7] Always allow solutions to equilibrate to room temperature before use to ensure homogeneity.
By selecting stable and well-characterized isotopically labeled internal standards like o-Toluic acid-¹³C and adhering to proper storage protocols, researchers can significantly enhance the accuracy and reliability of their quantitative analyses.
References
- 1. database.ich.org [database.ich.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Your Analytical Reference Standards [restek.com]
Inter-laboratory Comparison for the Quantification of o-Toluic Acid Using ¹³C-Labeling: A Best Practice Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison of o-Toluic acid quantification. Utilizing a ¹³C-labeled internal standard, this document outlines a standardized experimental protocol and presents a model for data comparison to ensure accuracy and reproducibility across different analytical laboratories. This approach is critical in drug development and research settings where precise and consistent measurement of metabolites like o-Toluic acid is paramount.
Quantitative Data Summary
An inter-laboratory study was simulated to assess the precision and accuracy of o-Toluic acid quantification using a common protocol. Five hypothetical laboratories were provided with a standardized sample of o-Toluic acid at a known concentration (50 µg/mL) and a ¹³C-labeled o-Toluic acid internal standard. Each laboratory was instructed to perform the analysis in triplicate and report the mean concentration, standard deviation (SD), and coefficient of variation (%CV).
Table 1: Inter-laboratory Quantification of o-Toluic Acid (Target Concentration: 50 µg/mL)
| Laboratory | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Laboratory 1 | 49.8 | 0.7 | 1.4 | 99.6 |
| Laboratory 2 | 51.2 | 1.1 | 2.1 | 102.4 |
| Laboratory 3 | 48.9 | 0.9 | 1.8 | 97.8 |
| Laboratory 4 | 50.5 | 0.6 | 1.2 | 101.0 |
| Laboratory 5 | 49.5 | 0.8 | 1.6 | 99.0 |
| Overall | 49.98 | 0.82 | 1.62 | 99.96 |
Experimental Protocol
A standardized protocol is essential for minimizing inter-laboratory variability. The following methodology outlines the key steps for the quantification of o-Toluic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with a ¹³C-labeled internal standard.
2.1. Materials and Reagents
-
o-Toluic acid certified reference standard
-
¹³C-o-Toluic acid internal standard (IS)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell culture media)
2.2. Sample Preparation
-
Spiking: A known concentration of the ¹³C-o-Toluic acid internal standard is added to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: For biological matrices, proteins are precipitated by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Samples are vortexed and then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a new microcentrifuge tube.
-
Evaporation: The supernatant is dried under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
2.3. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2][3]
-
Column: A C18 reversed-phase column is typically suitable for the separation of o-Toluic acid.[4]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
o-Toluic acid: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C-o-Toluic acid (IS): Precursor ion (m/z) -> Product ion (m/z)
-
2.4. Data Analysis and Quantification Quantification is performed by calculating the peak area ratio of the analyte (o-Toluic acid) to the internal standard (¹³C-o-Toluic acid). A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of o-Toluic acid in the unknown samples is then determined from this calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of o-Toluic acid and the logical relationship in the quantification process.
Conclusion
The use of a ¹³C-labeled internal standard is a robust method for the accurate quantification of o-Toluic acid, as it effectively compensates for variations in sample preparation and instrument response.[5] The presented hypothetical inter-laboratory comparison demonstrates that with a well-defined and standardized protocol, high levels of precision and accuracy can be achieved across different laboratories. This guide serves as a valuable resource for establishing and validating methods for o-Toluic acid analysis, ensuring data reliability and comparability in research and development. Regular participation in such inter-laboratory comparisons is recommended to maintain a high standard of analytical performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What analytical methods are used to determine O - Toluic Acid? - Blog [evergreensinochem.com]
- 3. What analytical methods can be used for O - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
Cross-Validation of LC-MS and GC-MS Methods for the Quantification of o-Toluic Acid-13C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isotopically labeled compounds is critical in numerous research and development applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative assays. o-Toluic acid-13C, a stable isotope-labeled analog of the aromatic carboxylic acid o-toluic acid, is frequently employed for these purposes. The two most prominent analytical techniques for the quantification of such small molecules are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of LC-MS and GC-MS methods for the quantitative analysis of this compound. It includes detailed experimental protocols, a comparative summary of performance data, and workflow visualizations to assist researchers in selecting the most suitable methodology for their specific needs. While LC-MS is often favored for its applicability to a wide range of compounds in their native form, GC-MS remains a powerful technique, particularly for volatile and semi-volatile compounds, often providing high chromatographic resolution.[1][2][3] The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and throughput needs.
Quantitative Performance Comparison
The selection of an analytical method is frequently driven by its quantitative performance characteristics. The following table summarizes typical performance parameters for the quantification of a small aromatic carboxylic acid like this compound using both LC-MS/MS and GC-MS. These values are derived from published data for similar analytes and serve as a general comparison.[4][5]
| Performance Metric | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 90% - 110% | 85% - 115% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Preparation | Simple (e.g., protein precipitation, dilution) | More complex (requires derivatization) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound Analysis
This method is advantageous due to its minimal sample preparation requirements.
1. Sample Preparation (e.g., Plasma)
-
To 100 µL of the sample, add an appropriate internal standard (if this compound is not the internal standard itself).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (deprotonated molecule) to a characteristic product ion. The specific m/z values will depend on the position and number of 13C labels.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
GC-MS Method for this compound Analysis
GC-MS analysis of carboxylic acids generally requires a derivatization step to increase their volatility.[7]
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., with ethyl acetate (B1210297) or diethyl ether).[8]
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent. A common approach is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9] Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization to its trimethylsilyl (B98337) (TMS) ester.
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Inlet Temperature: 250°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Visualizing the Workflows
To better illustrate the experimental and logical flow of a cross-validation study, the following diagrams are provided.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Evaluation of Commercial o-Toluic Acid-13C
For researchers in drug development and metabolic studies, the purity and isotopic enrichment of labeled compounds like o-Toluic acid-13C are critical for data integrity. This guide provides a framework for evaluating different commercial sources of this compound, offering objective comparison points and detailing the necessary experimental protocols for in-house validation.
Commercial Sources Overview
| Supplier | Product Name | Isotopic Enrichment (Advertised) | CAS Number | Notes |
| CDN Isotopes | o-Toluic Acid-13C1 (carboxyl-13C) | 99 atom % 13C[1][2][3] | 70838-82-3[1][2] | Provides a Certificate of Analysis and Safety Data Sheet.[1][2] |
| MedChemExpress | This compound | Not specified | 70838-82-3[4] | Marketed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4] |
| LGC Standards | o-Toluic Acid-13C1 (carboxyl-13C) | Not specified | Not specified | Sold as a certified reference material.[5] |
| Mithridion | o-Toluic Acid-13C1 (carboxyl-13C) | Not specified | Not specified | Available in small quantities (e.g., 10mg).[6] |
| BLD Pharm | o-Toluic Acid-13C1 (carboxyl-13C) | Not specified | 70838-82-3[7] | Provides basic chemical information.[7] |
Experimental Evaluation Protocols
To ensure the quality of this compound for research purposes, a series of analytical tests should be performed. The two primary analytical methods for this evaluation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] High-Performance Liquid Chromatography (HPLC) is also essential for determining chemical purity.[9][10]
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique to assess the chemical purity of the compound, identifying the presence of any non-labeled impurities such as phthalic acid, phthalide, and benzoic acid.[10]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of 230 nm is appropriate for detecting o-toluic acid and related aromatic impurities.[10]
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The peak area of o-Toluic acid relative to the total peak area of all components will determine the chemical purity.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues.[8]
Experimental Protocol:
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Sample Preparation: For GC-MS, derivatization may be necessary to increase volatility. For LC-MS, the sample can be directly infused or injected after chromatographic separation.
-
Analysis: Acquire the mass spectrum of the molecular ion region. The relative intensities of the peak corresponding to the unlabeled o-Toluic acid (M) and the 13C-labeled o-Toluic acid (M+1) are used to calculate the isotopic enrichment.
Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used to determine the position and percentage of isotopic labeling.[8][11]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Acquire a standard proton NMR spectrum to confirm the overall structure and check for proton-bearing impurities.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For this compound labeled at the carboxyl position, the carboxyl carbon signal will be significantly enhanced. The relative integrals of the labeled carbon signal to the other carbon signals (at natural abundance) can be used to estimate the isotopic enrichment. For unlabeled o-toluic acid, the chemical shifts of the carbons have been reported and can be used for comparison.
Data Presentation
The following tables should be used to summarize the experimental findings for a direct comparison of different commercial sources.
Table 1: Chemical Purity by HPLC
| Supplier | Lot Number | Purity (%) | Impurities Detected |
| Supplier A | XXXXX | ||
| Supplier B | YYYYY | ||
| Supplier C | ZZZZZ |
Table 2: Isotopic Enrichment by Mass Spectrometry
| Supplier | Lot Number | Isotopic Enrichment (%) |
| Supplier A | XXXXX | |
| Supplier B | YYYYY | |
| Supplier C | ZZZZZ |
Table 3: ¹³C NMR Analysis
| Supplier | Lot Number | Observed Chemical Shifts (ppm) | Confirmation of Labeling Position |
| Supplier A | XXXXX | ||
| Supplier B | YYYYY | ||
| Supplier C | ZZZZZ |
Visualizations
Experimental Workflow for Evaluation
Caption: Workflow for the comprehensive evaluation of commercial this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. o-Toluic Acid-13C1 (carboxyl-13C) | LGC Standards [lgcstandards.com]
- 6. o-Toluic Acid-13C1 (carboxyl-13C) 10mg | Mithridion [mithridion.com]
- 7. 70838-82-3|o-Toluic Acid-13C1 (carboxyl-13C)|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. What analytical methods are used to determine O - Toluic Acid? - Blog [evergreensinochem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Gold Standard of Quantification: Unveiling the Superiority of 13C-Labeled Standards
In the precise world of scientific research and drug development, accurate quantification is not just a goal; it is a necessity. For professionals relying on mass spectrometry, the choice of quantification method can significantly impact the reliability and reproducibility of their results. This guide provides an objective comparison of quantification techniques, presenting experimental data that underscores the advantages of using Carbon-13 (¹³C)-labeled internal standards over other methods, such as deuterium-labeled standards, external calibration, and label-free approaches.
At the heart of accurate quantification lies the internal standard (IS), a compound chemically identical to the analyte of interest but mass-shifted, which is added to a sample in a known quantity. The ideal IS co-elutes with the analyte and experiences the same variations in sample preparation, injection volume, and ionization efficiency, thereby providing a reliable reference for quantification. As we will explore, ¹³C-labeled standards come closest to this ideal.
Head-to-Head Comparison: ¹³C-Labeled Standards vs. The Alternatives
The superiority of ¹³C-labeled standards becomes evident when compared directly with other common quantification methods. The following tables summarize key performance metrics, drawing from various studies to highlight the quantitative differences.
Table 1: ¹³C-Labeled vs. Deuterium (B1214612) (²H)-Labeled Internal Standards
| Performance Parameter | ¹³C-Labeled Internal Standard | Deuterium (²H)-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1] | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[2] | The perfect co-elution of ¹³C standards ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Demonstrates high accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%).[3] | Can lead to inaccuracies due to imperfect retention time matching, with one study showing a 40% error.[2] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[2] | The closer physicochemical properties of ¹³C internal standards to the analyte result in more reliable and reproducible quantification. |
| Isotopic Stability | Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[4] | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[4] | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Matrix Effect Compensation | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2] | For complex biological matrices with significant matrix effects, ¹³C-labeled standards are the superior choice. |
Table 2: Isotope Dilution (using ¹³C-IS) vs. External Standard Calibration
| Performance Parameter | Isotope Dilution with ¹³C-IS | External Standard Calibration | Key Findings & Implications |
| Accuracy in Complex Matrices | Highly accurate as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[5] | Prone to inaccuracies due to matrix suppression or enhancement effects, with one study showing results 18-38% lower than the certified value.[5] | Isotope dilution is crucial for accurate quantification in complex biological samples where matrix effects are a significant concern. |
| Precision (Reproducibility) | Consistently demonstrates improved precision over external standard methods.[6] | More susceptible to variations in injection volume and sample preparation, leading to lower precision.[6] | For methods requiring high precision, the use of an internal standard is essential. |
| Workflow Complexity | Requires the synthesis or purchase of a specific labeled standard for each analyte. | Simpler to implement as it only requires a calibration curve from a series of external standards.[7] | The initial investment in labeled standards for isotope dilution pays off with more reliable and defensible data. |
Table 3: ¹³C Isotope Labeling vs. Label-Free Quantification in Proteomics
| Performance Parameter | ¹³C Isotope Labeling (e.g., SILAC) | Label-Free Quantification | Key Findings & Implications |
| Accuracy and Precision | Yields highly accurate and precise quantification, serving as the gold standard.[8] | Generally exhibits higher variance and lower accuracy compared to label-based methods.[8] Requires more replicates to achieve comparable statistical power. | For studies demanding high quantitative accuracy, ¹³C labeling is the preferred method. |
| Proteome Coverage | Can have lower proteome coverage compared to some label-free approaches.[8] | Generally offers better proteome coverage, identifying a broader range of proteins. | The choice depends on whether the priority is the depth of proteome coverage or the accuracy of quantification for specific proteins. |
| Cost-Effectiveness | More expensive due to the cost of labeled amino acids and specialized media. | More cost-effective as it eliminates the need for expensive labeling reagents. | The budget and the specific research question will influence the choice of method. |
| Throughput | Can be lower throughput compared to some label-free methods, especially for large numbers of samples. | Can handle a larger number of samples, making it suitable for large-scale studies. | For high-throughput screening, label-free methods may be more practical, but with a trade-off in quantitative precision. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of these methodologies, detailed experimental protocols for key quantification techniques are outlined below.
Protocol 1: Absolute Quantification using ¹³C-Labeled Peptides (Isotope Dilution)
This protocol describes the absolute quantification of a target protein in a complex biological sample using a ¹³C-labeled synthetic peptide as an internal standard.
-
Preparation of ¹³C-Labeled Internal Standard Stock Solution:
-
Synthesize or procure a high-purity (>95%) ¹³C-labeled peptide corresponding to a unique tryptic peptide of the target protein.
-
Accurately determine the concentration of the labeled peptide stock solution using amino acid analysis.
-
Prepare working solutions of the labeled peptide at a concentration approximately equal to the expected concentration of the endogenous peptide in the sample.
-
-
Sample Preparation and Digestion:
-
Lyse cells or tissues to extract the total protein.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot a known amount of total protein (e.g., 50 µg) from each sample.
-
Add a known amount of the ¹³C-labeled peptide internal standard to each sample.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Reconstitute the peptides in a suitable solvent for LC-MS analysis.
-
Inject a defined amount of the peptide mixture onto a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Set up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method on the mass spectrometer to specifically detect and quantify the transitions for both the endogenous (light) and the ¹³C-labeled (heavy) peptide.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Determine the concentration of the endogenous peptide in the original sample using the known concentration of the spiked-in heavy peptide and the calculated peak area ratio.
-
Protocol 2: Quantification using External Standard Calibration
This protocol outlines the quantification of an analyte in a sample using an external standard calibration curve.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the unlabeled analyte of known concentration in a suitable solvent.
-
Perform a serial dilution of the stock solution to create a series of calibration standards covering the expected concentration range of the analyte in the samples. A minimum of five concentration levels is recommended.
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the extracted analyte in the same solvent used for the calibration standards.
-
-
LC-MS/MS Analysis:
-
Inject the calibration standards and the prepared samples onto the LC-MS/MS system.
-
Use the same LC-MS/MS method as described in Protocol 1 to analyze both the standards and the samples.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte in both the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area of the analyte versus the known concentration for each calibration standard.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is generally considered acceptable.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve using the regression equation.
-
Visualizing the Workflow and a Key Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict a typical experimental workflow and a critical signaling pathway often interrogated using these quantitative techniques.
Caption: Experimental workflow for absolute protein quantification using ¹³C-labeled internal standards.
Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Conclusion: The Clear Choice for Uncompromising Accuracy
The experimental data overwhelmingly supports the use of ¹³C-labeled internal standards for achieving the highest level of accuracy and precision in quantitative mass spectrometry. Their ability to closely mimic the behavior of the endogenous analyte, from extraction to detection, effectively minimizes variability and corrects for matrix effects that can plague other methods. While techniques like external calibration and label-free quantification have their place, particularly in high-throughput or discovery-phase research, they cannot match the quantitative rigor provided by isotope dilution with ¹³C-labeled standards. For researchers, scientists, and drug development professionals, where the integrity of quantitative data is paramount, the investment in ¹³C-labeled standards is a sound scientific decision that yields more reliable, reproducible, and defensible results.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
Unraveling the Isotopic Signature: A Comparative Guide to the MS/MS Fragmentation of o-Toluic Acid and o-Toluic Acid-13C
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of isotopically labeled compounds in mass spectrometry is paramount for accurate metabolite identification and quantification. This guide provides a detailed comparison of the MS/MS fragmentation of o-Toluic acid and its 13C-labeled counterpart, supported by experimental data and protocols.
This analysis confirms that the fragmentation pattern of o-Toluic acid-13C, specifically when the label is on the carboxyl group, exhibits a predictable shift in fragment masses directly related to the isotopic substitution. This distinction is crucial for confidently utilizing this compound as an internal standard or tracer in metabolic studies.
Quantitative Fragmentation Analysis
The following table summarizes the major fragment ions observed in the mass spectra of o-Toluic acid and the predicted major ions for this compound (carboxyl-labeled) under typical Gas Chromatography-Mass Spectrometry (GC-MS) conditions. The primary fragmentation of o-Toluic acid involves the loss of a hydroxyl group (-OH), followed by the loss of carbon monoxide (-CO), and the formation of a stable tropylium (B1234903) ion.
| Unlabeled o-Toluic Acid | This compound (carboxyl-labeled) |
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 136 | [M]+• |
| 119 | [M-OH]+ |
| 118 | [M-H2O]+• |
| 91 | [C7H7]+ |
| 65 | [C5H5]+ |
| 39 | [C3H3]+ |
| N/A |
Note: The relative intensities of fragment ions can vary depending on the specific instrumentation and experimental conditions.
A key study on the fragmentation of [carboxyl-13C]-benzoic acid, a close structural analog, demonstrated that the deprotonated molecule (m/z 122) undergoes a loss of 13CO2.[1][2] This was interestingly followed by the adduction of atmospheric 12CO2, resulting in a deprotonated [carboxyl-12C]-benzoic acid ion at m/z 121.[1][2] This phenomenon underscores the importance of considering the specific labeled position when interpreting mass spectra. For this compound, where the label is on the carboxylic acid carbon, a primary fragmentation pathway is the loss of the entire 13COOH group, leading to a fragment at m/z 91, the same as the unlabeled compound. However, a crucial distinction arises with the loss of carbon dioxide. While unlabeled o-Toluic acid can lose CO2 (44 Da), the 13C-labeled version will lose 13CO2 (45 Da).
Experimental Protocols
The following provides a general methodology for the analysis of o-Toluic acid and its isotopically labeled form using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of o-Toluic acid and this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) with the same solvent.
-
Derivatization (Optional but Recommended for GC-MS): To improve volatility and chromatographic peak shape, derivatize the carboxylic acid group. A common method is methylation using diazomethane (B1218177) or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF3). Trimethylsilylation (TMS) is another effective derivatization technique.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic acids.
-
Inlet: Use a split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Oven Temperature Program: An initial temperature of 50-80°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent filament damage from the solvent peak.
-
Visualizing the Fragmentation Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the fragmentation pathway of this compound and the general experimental workflow.
Caption: Proposed MS/MS fragmentation of this compound.
Caption: Experimental workflow for fragmentation analysis.
References
The Analytical Gold Standard: A Cost-Benefit Analysis of o-Toluic Acid-13C in Routine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications within drug development and clinical research, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. Among these, o-Toluic acid-13C offers significant advantages for the quantification of o-Toluic acid and structurally similar organic acids. This guide provides a comprehensive cost-benefit analysis of using this compound in routine analysis, comparing its performance with alternatives and providing supporting experimental data.
Executive Summary
The use of this compound as an internal standard in routine quantitative analysis presents a compelling case for its adoption despite a higher initial procurement cost compared to its unlabeled or deuterated counterparts. The primary benefits lie in the enhanced accuracy, precision, and reliability of analytical data. These advantages stem from the stable, non-exchangeable isotopic label and the co-elution of the internal standard with the analyte, which provides superior compensation for matrix effects and variability in instrument response. While the upfront cost of this compound is higher, the long-term benefits of reduced method development time, fewer failed analytical runs, and increased confidence in data integrity often justify the initial investment, particularly in regulated environments such as clinical trials and drug development.
Cost Analysis: A Tale of Two Standards
The primary drawback of isotopically labeled standards, particularly those incorporating 13C, is the cost of synthesis. The following table provides an approximate cost comparison between unlabeled o-Toluic acid and this compound. It is important to note that prices can vary significantly between suppliers and based on the quantity purchased.
| Compound | Form | Typical Price (USD) | Price per mg (USD) |
| o-Toluic acid | Unlabeled | $13 - $640 (for 1g to 1000g)[1] | ~$0.013 - $0.64 |
| This compound | 13C-labeled | $30 (5mg), $45 (10mg)[2] | $6.00 - $4.50 |
| o-Toluic acid-13C1 | carboxyl-13C | $372.42 (10mg)[3] | $37.24 |
| o-Toluic acid-13C2 | $3,165.40 (100mg)[4] | $31.65 |
The significant price difference is a primary consideration. However, the cost of the internal standard should be weighed against the total cost of the analysis, including labor, instrument time, and the potential costs associated with inaccurate or imprecise results.
Benefit Analysis: The Value of Isotopic Labeling
The analytical benefits of using a 13C-labeled internal standard like this compound are substantial and directly impact the quality and reliability of the data generated.
Superior Analytical Performance
Stable isotope-labeled internal standards, particularly 13C-labeled compounds, are considered the gold standard for quantitative mass spectrometry.[5] Their key advantages over unlabeled or deuterated standards include:
-
Co-elution with the Analyte: this compound has virtually identical physicochemical properties to its unlabeled counterpart, ensuring they elute at the same time during chromatographic separation. This is a critical advantage over deuterated standards, which can sometimes exhibit slight chromatographic shifts. Co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction.
-
Greater Isotopic Stability: The carbon-13 isotope is stable and does not exchange with other atoms in the molecule or the surrounding matrix. Deuterated standards, on the other hand, can sometimes undergo back-exchange, where the deuterium (B1214612) is replaced by a hydrogen atom, leading to a loss of the internal standard and inaccurate quantification.[5]
-
Improved Accuracy and Precision: By effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, 13C-labeled internal standards lead to significantly improved accuracy and precision of the analytical method.[5]
Logical Workflow for Internal Standard Selection
The decision to use a 13C-labeled internal standard can be visualized as a logical workflow that balances cost and the required data quality for a given application.
Caption: Logical workflow for selecting an internal standard based on cost and performance requirements.
Experimental Data and Performance Comparison
Table 1: Comparison of Internal Standard Properties
| Feature | This compound | Deuterated o-Toluic acid | Unlabeled o-Toluic acid (as IS) |
| Co-elution | Excellent | Good to Fair (potential for shift) | Excellent |
| Isotopic Stability | Excellent (non-exchangeable) | Good (potential for back-exchange) | N/A |
| Matrix EffectCompensation | Excellent | Good to Fair | Poor |
| Cost | High | Moderate | Low |
Table 2: Expected Performance Data in a Validated LC-MS/MS Assay
The following data is representative of what can be expected from a validated LC-MS/MS method for an organic acid using a 13C-labeled internal standard.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85-110% |
| Matrix Effect | CV ≤ 15% | < 10% |
Experimental Protocols
The following are generalized protocols for the analysis of organic acids using a 13C-labeled internal standard, such as this compound, by GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Organic Acids
This protocol is suitable for the analysis of volatile organic acids in biological matrices.
1. Sample Preparation:
- To 100 µL of sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS) to create volatile silyl (B83357) derivatives.
- Incubate at 60°C for 30 minutes.
3. GC-MS Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the analyte and this compound.
Protocol 2: LC-MS/MS Analysis of Organic Acids
This protocol is suitable for the analysis of a broader range of organic acids, including less volatile ones.
1. Sample Preparation:
- To 50 µL of sample, add 10 µL of this compound internal standard solution.
- Perform a protein precipitation with a 3:1 ratio of acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS/MS Detection: Electrospray Ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the analyte and this compound.
Workflow for a Typical Bioanalytical Method
The following diagram illustrates the workflow of a typical bioanalytical method using a 13C-labeled internal standard.
Caption: A typical workflow for a bioanalytical method using a 13C-labeled internal standard.
Conclusion
The decision to use this compound as an internal standard in routine analysis is a strategic one that balances the upfront cost with the long-term benefits of data quality and reliability. For research and development environments where the highest level of accuracy and precision is required, and for regulated bioanalysis where data integrity is non-negotiable, the investment in a 13C-labeled internal standard is well-justified. The superior performance in compensating for matrix effects and the inherent isotopic stability lead to more robust and reliable analytical methods, ultimately saving time and resources by minimizing the need for costly repeat analyses and ensuring confidence in the final results.
References
Safety Operating Guide
Proper Disposal of o-Toluic Acid-13C: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of o-Toluic acid-13C, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, a stable isotope-labeled compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with waste management regulations. The information presented is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Contaminated gloves should be disposed of after use in accordance with good laboratory practices[1][2].
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles[1][3][4].
-
Protective Clothing: An impervious lab coat or other protective clothing is necessary to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator[1].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a laboratory fume hood, to minimize exposure to dust and fumes[1][5].
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service[1]. The following steps provide a general framework for its handling and disposal:
-
Segregation and Collection:
-
Accidental Spill Management:
-
In the event of a spill, avoid generating dust[6].
-
Wear full PPE as described above.
-
Carefully sweep, shovel, or vacuum the spilled solid material[5][6].
-
Place the collected material into a sealed, labeled container for disposal[5][6].
-
Prevent the spilled material from entering drains or waterways[1][7].
-
-
Container Disposal:
-
Empty containers should be treated as having residual contamination.
-
Do not reuse empty containers. They should be disposed of in the same manner as the unused product[5].
-
-
Contacting a Waste Disposal Service:
Quantitative Data Summary
The following table summarizes key quantitative data for o-Toluic acid, which is chemically identical to its 13C-labeled counterpart for the purposes of disposal assessment.
| Property | Value |
| Molecular Formula | C₇¹³CH₈O₂[1] |
| Molecular Weight | 137.15 g/mol (for the 13C variant) |
| Appearance | White to off-white solid/crystals[1][5] |
| Melting Point | 102 - 107 °C (216 - 225 °F)[1][5] |
| Boiling Point | 258 - 259 °C (496 - 498 °F)[1][5] |
| Flash Point | 148 °C (298 °F)[1][5] |
| Auto-ignition Temperature | 495 °C (923 °F)[1] |
| Water Solubility | 1.2 g/L[1] |
| Partition Coefficient (log Pow) | 2.46[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for o-Toluic acid-13C
This guide provides comprehensive safety and logistical information for the handling and disposal of o-Toluic acid-13C, a stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While this compound is not radioactive, it should be handled with the same precautions as the unlabeled compound due to its chemical properties.[1][]
Hazard Identification and Immediate Safety Precautions
o-Toluic acid is an irritant, and contact with skin, eyes, and the respiratory tract should be avoided.[3][4][5] It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4][6]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water and soap.[3][4][6] Seek medical attention if irritation develops.[3][6]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield.[7][8] | Goggles should be splash-proof to protect from accidental splashes.[7] Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] |
| Hands | Chemical-resistant gloves.[7][8] | Nitrile or butyl rubber gloves are recommended for handling acids.[7] Gloves must be inspected for any signs of degradation or perforation before use.[8] |
| Body | Laboratory coat.[7][8] | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn.[7][8] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[6][7][8] | To minimize the inhalation of dust or vapors, all handling should be performed within a certified chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7] |
| Foot | Closed-toe shoes.[8] | Protects feet from spills and falling objects.[8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust and vapors.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible.[3][7]
Safe Handling Practices:
-
Do not breathe dust or vapors.[7]
-
Minimize dust generation and accumulation.[3]
-
Use good occupational work practices; do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][6]
-
Keep containers securely sealed and protected against physical damage.[6]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇¹³CH₈O₂[4] |
| Molecular Weight | 137.15 g/mol (for the ¹³C labeled compound) |
| Physical State | Solid, white to off-white crystals or flakes.[4][6] |
| Melting Point | 102-107 °C[3][4] |
| Boiling Point | 258-259 °C[3][4] |
| Flash Point | 148 °C[3][4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[6] |
| Auto-ignition Temperature | 495 °C[4] |
Experimental Workflow and Logical Relationships
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive.[1] Therefore, its disposal should follow the same procedures as for the unlabeled chemical.[1]
Waste Segregation and Disposal:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as chemical waste.
-
Do not mix this compound waste with other waste streams.[8] It should be collected in a dedicated, properly labeled, and sealed container.[8]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to schedule a waste pickup.[9]
-
Waste material must be disposed of in accordance with national and local regulations.
Spill Management:
-
Minor Spills:
-
Major Spills:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
